(R)-Tetrahydrofuran-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-oxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTREHHXSQGWTR-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609002 | |
| Record name | (3R)-Oxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66838-42-4 | |
| Record name | (3R)-Oxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-Tetrahydro-3-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-Tetrahydrofuran-3-carboxylic acid physical properties
An In-depth Technical Guide to the Physical Properties of (R)-Tetrahydrofuran-3-carboxylic acid
Introduction
This compound is a chiral organic compound of significant interest to researchers, scientists, and drug development professionals.[1] As a versatile chiral building block, its unique stereochemical structure is pivotal in the asymmetric synthesis of complex pharmaceutical ingredients.[2] The tetrahydrofuran ring, a five-membered cyclic ether, coupled with a carboxylic acid functional group, imparts specific chemical and physical properties that are critical for its application in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.[1][2]
A thorough understanding of the physical properties of this compound is fundamental for its effective handling, characterization, and application in a laboratory setting. These properties dictate its behavior in different solvents, its stability under various conditions, and its suitability for specific synthetic routes. This guide provides a comprehensive overview of its core physical characteristics and detailed protocols for their experimental determination, grounded in established scientific principles.
Section 1: Core Physicochemical Data
The physical properties of a compound are the cornerstone of its chemical identity and a prerequisite for its application in research and development. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 66838-42-4 | [2][3] |
| Molecular Formula | C₅H₈O₃ | [1][2][3] |
| Molecular Weight | 116.11 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1][4] |
| Melting Point | 21°C (racemic mixture) | [5] |
| Boiling Point | 128-129°C at 13 mmHg (racemic mixture); 252.1±33.0 °C (Predicted) | [4][5] |
| Density | 1.209 g/mL at 25°C (racemic mixture); 1.262±0.06 g/cm³ (Predicted) | [4][5] |
| Solubility | Soluble in water and polar solvents such as alcohols | [1][5] |
| pKa | 3.60±0.20 (Predicted); 4.33±0.20 (Predicted) | [4][5] |
The carboxylic acid group significantly influences the compound's acidity (pKa) and its high solubility in polar solvents, a crucial factor for many biological and synthetic applications.[1][6] The chirality, denoted by the (R) configuration, is a key feature for its use in creating stereospecific pharmaceuticals.[1][2]
Section 2: Experimental Determination of Physical Properties
Accurate determination of physical properties is essential for verifying the identity and purity of a substance. The following protocols are standard methodologies employed in organic chemistry laboratories.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a solid compound's purity; pure substances typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[7]
Causality and Experimental Choices: The capillary method is widely used due to its simplicity and requirement for only a small amount of sample.[8] The sample is heated slowly in a calibrated apparatus to ensure thermal equilibrium between the sample, the thermometer, and the heating block. A slow heating rate (1-2°C per minute) is crucial for accurately observing the temperature range from the first appearance of liquid to the complete melting of the solid.[7]
Experimental Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and in powdered form.[8][9]
-
Load a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[10]
-
Compact the sample at the bottom of the tube by tapping it or dropping it through a long glass tube.[7][9]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[9]
-
Measurement:
-
If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.[7]
-
For an accurate measurement, set the starting temperature to about 15-20°C below the expected melting point.[9]
-
Heat at a rate of 1-2°C per minute near the melting point.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.[9]
-
Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11][12] It is a key characteristic for liquid compounds and an indicator of purity.
Causality and Experimental Choices: The Thiele tube method is a convenient micro-scale technique that requires a small sample volume (less than 0.5 mL).[13] The unique shape of the Thiele tube allows for uniform heating of the mineral oil bath through convection currents, ensuring a consistent temperature environment for the sample.[12] The principle relies on observing the temperature at which the vapor pressure inside a small, inverted capillary tube equals the atmospheric pressure.
Experimental Protocol:
-
Apparatus Setup:
-
Fill a small test tube (e.g., a Durham tube) about half-full with the liquid sample.[13]
-
Place a capillary tube (sealed at one end) into the test tube with the open end down.[13]
-
Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[12][13]
-
Insert the thermometer assembly into a Thiele tube containing mineral oil, ensuring the oil level is above the side arm.[13][14]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a burner.[12][13]
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end.[12]
-
Continue heating until a rapid and continuous stream of bubbles is observed.[14]
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12]
-
Record the barometric pressure for the most accurate results, as boiling point is pressure-dependent.[11][13]
-
Workflow for Boiling Point Determination
Caption: Workflow for Thiele Tube Boiling Point Determination.
Density Measurement
Density, the mass per unit volume, is a fundamental physical property used for substance identification.[15]
Causality and Experimental Choices: The gravimetric method using a graduated cylinder and an electronic balance is a straightforward approach for determining the density of a liquid.[15][16] For higher precision, a pycnometer (specific gravity bottle) is used, as it has a precisely defined volume.[17][18] The key is to accurately measure both the mass and the volume of the sample.
Experimental Protocol (Graduated Cylinder Method):
-
Mass of Empty Cylinder: Measure the mass of a clean, dry graduated cylinder using an electronic balance.[15]
-
Add Sample: Add a specific volume of this compound to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.[15]
-
Mass of Cylinder and Sample: Measure the combined mass of the graduated cylinder and the liquid sample.[15]
-
Calculation:
-
Repeat: Perform multiple measurements and average the results to improve accuracy.[15]
Workflow for Density Measurement
Caption: Workflow for Liquid Density Measurement.
Solubility Determination (Shake-Flask Method)
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[19] For drug development, aqueous solubility is a critical parameter.
Causality and Experimental Choices: The shake-flask method is the gold standard for determining equilibrium solubility.[20] It involves adding an excess amount of the solute to a solvent and agitating the mixture until equilibrium is reached (i.e., the solution is saturated). This ensures that the maximum amount of solute has dissolved at a given temperature. Temperature control is critical as solubility is temperature-dependent.[19][20]
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., deionized water).[19]
-
Equilibration: Seal the vial and place it in an overhead shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C for biopharmaceutical studies).[19][21]
-
Agitation: Shake the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[19]
-
Phase Separation: After agitation, allow the suspension to settle. Separate the saturated solution from the undissolved solid via centrifugation or filtration using a syringe filter (e.g., 0.22 µm).[19][22]
-
Analysis: Accurately determine the concentration of the solute in the clear filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the solubility.
Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
pKa Determination (Potentiometric Titration)
The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.
Causality and Experimental Choices: Potentiometric titration is a highly precise method for pKa determination.[23] It involves titrating a solution of the weak acid with a strong base (or vice versa) and monitoring the pH change with a calibrated pH meter.[24] The pKa can be determined from the titration curve, specifically at the half-equivalence point, where pH = pKa.[25] Maintaining a constant ionic strength and purging with an inert gas like nitrogen are important for accuracy.[24]
Experimental Protocol:
-
Preparation:
-
Titration:
-
Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.[24]
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point (the point of steepest slope).
-
The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is the pKa of the acid.[25]
-
Perform at least three titrations to ensure reliability.[24]
-
Workflow for pKa Determination
Caption: Workflow for Potentiometric pKa Determination.
Section 3: Spectroscopic and Safety Information
Spectroscopic Data: While experimental spectral data is the most reliable, predicted data can offer valuable insights. The predicted ¹H NMR spectrum for this compound is as follows:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.40 (br s, 1H), 3.84-3.59 (m, 4H), 3.00 (m, 1H), 2.08-1.92 (m, 1H).[26] This predicted spectrum corresponds to the expected protons of the carboxylic acid, the tetrahydrofuran ring methylene groups adjacent to the oxygen, the methine proton, and the other methylene group.
Safety and Handling: this compound is classified as an irritant.[3]
-
Hazard Statements: H319 - Causes serious eye irritation.[26]
-
Precautionary Statements: P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[26] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[19] All handling should be performed in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chiral intermediate in pharmaceutical synthesis.[2] Its physical properties—melting point, boiling point, density, solubility, and pKa—are defining characteristics that govern its behavior and application. The experimental protocols detailed in this guide provide a framework for the accurate and reliable determination of these properties, empowering researchers to effectively utilize this compound in drug discovery and development. Adherence to these standardized methods ensures data integrity and supports the advancement of scientifically sound research.
References
- 1. CAS 66838-42-4: this compound [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C5H8O3 | CID 20595422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-Tetrahydro-3-furancarboxylic acid | 66838-42-4 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. westlab.com [westlab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chymist.com [chymist.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scribd.com [scribd.com]
- 17. mt.com [mt.com]
- 18. batman.edu.tr [batman.edu.tr]
- 19. materialneutral.info [materialneutral.info]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. This compound, CAS No. 66838-42-4 - iChemical [ichemical.com]
A Technical Guide to the Spectroscopic Analysis of (R)-Tetrahydrofuran-3-carboxylic acid
Introduction
(R)-Tetrahydrofuran-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, five-membered ether ring and the presence of a carboxylic acid functional group make it a valuable building block in the synthesis of a variety of biologically active molecules. The stereochemistry at the C3 position is often crucial for pharmacological activity, necessitating precise analytical methods for its characterization. This guide provides an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound.
This document moves beyond a simple recitation of data. It is designed to provide a senior-level perspective on not just what the spectra show, but why they manifest in a particular way, and how to intelligently apply this understanding in a research and development setting.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents several key features that are interrogated by different spectroscopic methods. Understanding these features is the first step in a logical interpretation of the spectral data.
Figure 1: Structure of this compound with atom numbering for NMR assignments.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.
A. ¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol Considerations:
The choice of solvent is critical in ¹H NMR, especially for a carboxylic acid.
-
Aprotic Solvents (CDCl₃, DMSO-d₆): Chloroform-d (CDCl₃) is a common choice, but the acidic proton of the carboxylic acid can undergo exchange with residual water, leading to a broad signal or its complete disappearance. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it forms strong hydrogen bonds with the carboxylic acid proton, resulting in a sharper, more easily identifiable signal at a downfield chemical shift.
-
Protic Solvents (D₂O): Using deuterium oxide (D₂O) will result in the exchange of the carboxylic acid proton with deuterium, causing its signal to disappear from the spectrum. This is a definitive confirmatory test for the presence of an exchangeable proton.
Data Interpretation and Causality:
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale for Chemical Shift and Multiplicity |
| COOH | ~12.4 | broad singlet | 1H | - | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding with the solvent.[1] Its broadness is a result of chemical exchange. |
| H2, H5 (α to ether O) | 3.6-3.9 | multiplet | 4H | - | These protons are adjacent to the highly electronegative ether oxygen, causing a significant downfield shift. The complex multiplicity arises from coupling to each other and to the protons on C3 and C4. |
| H3 (methine) | ~3.0 | multiplet | 1H | - | This proton is deshielded by both the adjacent ether oxygen and the electron-withdrawing carboxylic acid group. Its multiplicity is due to coupling with the protons on C2 and C4. |
| H4 (β to ether O) | 1.9-2.1 | multiplet | 2H | - | These protons are further from the electronegative oxygen and carboxylic acid group, hence they appear more upfield. They exhibit complex splitting due to coupling with H3 and H5. |
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆.
Expert Insight: The chirality at C3 results in the diastereotopicity of the protons on C2, C4, and C5. This means that even protons on the same carbon atom are in different chemical environments and can have different chemical shifts and coupling constants, leading to the observed complex multiplets. High-field NMR instrumentation may be required to resolve these complex splitting patterns fully.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol Considerations:
Standard broadband proton-decoupled ¹³C NMR is typically sufficient. For more detailed analysis, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be employed to differentiate between CH, CH₂, and CH₃ groups.
Data Interpretation and Causality:
The expected ¹³C NMR chemical shifts are summarized in the table below, based on typical values for similar functional groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C=O (Carboxylic Acid) | ~175 | The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it in a very electron-poor environment.[2][3] |
| C2, C5 (α to ether O) | ~68 | These carbons are directly attached to the electronegative ether oxygen, resulting in a significant downfield shift into the typical range for ether carbons. |
| C3 (methine) | ~45 | This carbon is deshielded by the attached carboxylic acid group, but less so than the carbons directly bonded to the ether oxygen. |
| C4 (β to ether O) | ~30 | Being the furthest from the electron-withdrawing groups, this carbon is the most shielded of the ring carbons and appears at the most upfield position. |
Table 2: Predicted ¹³C NMR Data for this compound.
Figure 2: Workflow for NMR-based structural elucidation.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, the carboxylic acid and the ether functionalities give rise to characteristic and easily identifiable absorption bands.
Experimental Protocol:
A common method for solid samples is to prepare a potassium bromide (KBr) pellet. Alternatively, the spectrum can be obtained from a thin film of the compound on a salt plate or as a mull in Nujol.
Data Interpretation and Causality:
The IR spectrum is dominated by the absorptions of the carboxylic acid group.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 2500-3300 | O-H stretch (carboxylic acid) | Strong, very broad | The extreme broadness of this peak is a hallmark of the hydrogen-bonded dimer that carboxylic acids typically form in the solid state.[4][5] This broad absorption often overlaps with the C-H stretching vibrations. |
| ~2950 | C-H stretch (aliphatic) | Medium, sharp | These absorptions arise from the stretching of the C-H bonds in the tetrahydrofuran ring and are often seen superimposed on the broad O-H stretch. |
| ~1710 | C=O stretch (carboxylic acid) | Strong, sharp | This intense absorption is due to the stretching of the carbonyl double bond. Its position is characteristic of a saturated, dimerized carboxylic acid.[3][5] |
| ~1200-1300 | C-O stretch (carboxylic acid) | Medium | This band corresponds to the stretching of the single bond between the carbonyl carbon and the hydroxyl oxygen. |
| ~1100 | C-O-C stretch (ether) | Strong | This strong absorption is characteristic of the asymmetric stretching of the C-O-C bond in the tetrahydrofuran ring. |
Table 3: Expected IR Absorption Bands for this compound.
Expert Insight: The broadness of the O-H stretch is a direct consequence of the strong intermolecular hydrogen bonding between two molecules of the carboxylic acid, forming a cyclic dimer. This interaction weakens the O-H bond, lowering its vibrational frequency and creating a wide range of vibrational states, which results in the observed broad signal.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Experimental Protocol:
Electron Ionization (EI) is a common technique for small molecules. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.
Data Interpretation and Causality:
The molecular weight of this compound is 116.11 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 116, although it may be weak. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses.
| m/z | Proposed Fragment | Interpretation |
| 116 | [C₅H₈O₃]⁺ | Molecular ion (M⁺). Its intensity may be low due to the lability of the carboxylic acid. |
| 99 | [M - OH]⁺ | Loss of a hydroxyl radical is a common fragmentation pathway for carboxylic acids. |
| 71 | [M - COOH]⁺ | Loss of the entire carboxylic acid group as a radical, leaving the tetrahydrofuran ring cation. |
| 45 | [COOH]⁺ | A characteristic fragment for carboxylic acids. |
Table 4: Expected Key Fragments in the EI Mass Spectrum of this compound.
Figure 3: Proposed major fragmentation pathways in EI-MS.
Expert Insight: The fragmentation of the tetrahydrofuran ring itself can also occur. A common pathway for cyclic ethers is the loss of an alkyl radical adjacent to the ether oxygen (α-cleavage), followed by ring opening. This can lead to a series of smaller fragments that can help to confirm the cyclic ether structure.
Conclusion
The structural confirmation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy map out the carbon-hydrogen framework with high precision, IR spectroscopy quickly identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides valuable information about the molecule's stability and fragmentation. For a chiral molecule such as this, advanced NMR techniques, potentially with chiral solvating agents, could be employed to confirm enantiomeric purity, a critical parameter in pharmaceutical applications. The principles and data presented in this guide provide a solid foundation for the confident spectroscopic analysis of this important chiral building block.
References
The Enantioselective Synthesis of Tetrahydrofuran-3-Carboxylic Acid: A Technical Guide for Drug Development Professionals
Foreword: The Significance of Chiral Tetrahydrofuran-3-Carboxylic Acid in Medicinal Chemistry
Enantiomerically pure tetrahydrofuran-3-carboxylic acid and its derivatives are pivotal chiral building blocks in the synthesis of a multitude of pharmaceutical agents. The stereochemistry at the C3 position of the tetrahydrofuran ring often dictates the pharmacological activity and pharmacokinetic profile of the final drug molecule. Consequently, the development of robust and efficient enantioselective synthetic routes to this valuable scaffold is of paramount importance to the drug development industry. This guide provides an in-depth analysis of field-proven methodologies for the asymmetric synthesis of tetrahydrofuran-3-carboxylic acid, with a focus on the underlying principles, practical implementation, and comparative assessment of different strategies.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiopure tetrahydrofuran-3-carboxylic acid can be broadly categorized into three main strategies:
-
Catalytic Asymmetric Synthesis: This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that forms the chiral center of the tetrahydrofuran ring. This is often the most elegant and atom-economical approach.
-
Chiral Pool Synthesis: This strategy utilizes a readily available and inexpensive enantiomerically pure starting material, which is then chemically transformed into the desired product.
-
Resolution: This classic method involves the separation of a racemic mixture of the target molecule or a precursor, typically through enzymatic or chemical means.
This guide will delve into the practical application of these strategies, with a particular focus on a powerful organocatalytic intramolecular Michael addition/lactonization reaction.
Part 1: The Core Strategy: Organocatalytic Asymmetric Intramolecular Michael Addition
A highly effective and stereodivergent method for the synthesis of chiral tetrahydrofurans involves the intramolecular Michael addition of a carboxylic acid to an enone, followed by lactonization.[1] This reaction is catalyzed by chiral organocatalysts, which allows for precise control over the stereochemistry of the newly formed chiral center.
Causality Behind the Experimental Choices
The choice of organocatalyst is critical in determining the diastereoselectivity of the reaction. Cinchona alkaloid derivatives and tetramisole hydrochloride have been shown to be particularly effective.[1] These catalysts operate through different mechanistic pathways, leading to the formation of either syn or anti diastereomers with high enantioselectivity.
-
(S)-(-)-Tetramisole Hydrochloride: This catalyst typically promotes the formation of the syn diastereomer.[1]
-
Cinchona Alkaloid-Derived Catalysts: These catalysts can be tuned to favor the formation of the anti diastereomer.[1]
This stereodivergent capability is a significant advantage, as it allows for access to a wider range of stereoisomers from a common precursor.
Logical Relationship of the Synthetic Pathway
The overall synthetic workflow for this approach can be visualized as follows:
References
The Strategic Utility of (R)-Tetrahydrofuran-3-carboxylic Acid in Chiral Pool Synthesis: A Technical Guide for Drug Development
Introduction: The Value Proposition of a Versatile Chiral Building Block
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is relentless. The stereochemistry of a drug molecule is intrinsically linked to its efficacy and safety, making the choice of starting materials a critical decision in the synthetic design process. Chiral pool synthesis, a strategy that utilizes readily available, enantiopure natural products or their derivatives, offers an efficient and cost-effective route to complex chiral molecules. Among the diverse array of chiral building blocks, (R)-Tetrahydrofuran-3-carboxylic acid has emerged as a synthon of significant strategic value. Its inherent chirality, coupled with the orthogonal reactivity of its carboxylic acid and ether functionalities, provides a robust scaffold for the construction of a variety of pharmacologically active agents. This technical guide provides an in-depth exploration of the synthetic transformations of this compound, with a focus on its application in the synthesis of key pharmaceutical intermediates.
Core Synthetic Strategy: From Carboxylic Acid to Chiral Amine
A cornerstone of the synthetic utility of this compound lies in its efficient conversion to the corresponding chiral amine, (R)-3-aminotetrahydrofuran. This transformation unlocks a plethora of possibilities for further functionalization and incorporation into larger, more complex molecular architectures. Two primary rearrangement reactions, the Hofmann and Curtius rearrangements, are the workhorses for this critical conversion, both proceeding with the crucial retention of stereochemistry at the chiral center.
The Hofmann Rearrangement: A Two-Step Protocol
The Hofmann rearrangement provides a direct and scalable method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[1] In the context of our chiral starting material, this translates to a two-step sequence: amidation followed by the rearrangement itself.
Step 1: Amidation of this compound
The initial step involves the activation of the carboxylic acid, typically by conversion to an acid chloride, followed by reaction with ammonia to form the primary amide. This is a standard and high-yielding transformation.
Step 2: Hofmann Rearrangement of (R)-Tetrahydrofuran-3-carboxamide
The amide is then treated with a halogen (e.g., bromine or chlorine) and a strong base, such as sodium hydroxide. This generates an N-haloamide intermediate, which, upon deprotonation, undergoes a concerted rearrangement to an isocyanate. The key mechanistic feature of this step is the 1,2-shift of the alkyl group from the carbonyl carbon to the nitrogen, with concomitant loss of the halide ion. Crucially for chiral pool synthesis, this migration occurs with complete retention of the stereochemical configuration at the migrating carbon.[1] The resulting isocyanate is then hydrolyzed in situ to a carbamic acid, which spontaneously decarboxylates to yield the desired (R)-3-aminotetrahydrofuran.
Experimental Protocol: Synthesis of (R)-3-aminotetrahydrofuran via Hofmann Rearrangement [2]
Part A: Synthesis of (R)-Tetrahydrofuran-3-carboxamide
-
Dissolve this compound (58.1 g, 0.5 mol) in 200 mL of dichloromethane.
-
Add triethylamine (5 mL) and cool the mixture in an ice-salt bath.
-
Slowly add thionyl chloride (89.3 g, 0.75 mol) and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 25% aqueous ammonia (56.1 mL) and stir at room temperature for 2 hours.
-
Filter off the solvent and wash the solid with water until neutral.
-
Dry the solid to obtain (R)-Tetrahydrofuran-3-carboxamide.
Part B: Hofmann Degradation to (R)-3-aminotetrahydrofuran
-
Prepare a solution of sodium hydroxide and sodium hypochlorite and cool to 0°C.
-
Add the (R)-Tetrahydrofuran-3-carboxamide from Part A.
-
Stir the mixture and warm to 65°C, then continue stirring.
-
Cool the reaction to room temperature and extract with dichloromethane.
-
Dry the organic phase and concentrate to yield a yellow solid.
-
Recrystallize the solid to obtain pure (R)-3-aminotetrahydrofuran.
| Step | Product | Starting Material | Reagents | Yield | Purity |
| A | (R)-Tetrahydrofuran-3-carboxamide | This compound | 1. SOCl₂, Et₃N, CH₂Cl₂ 2. NH₄OH | 95.0% | 99.8% |
| B | (R)-3-aminotetrahydrofuran | (R)-Tetrahydrofuran-3-carboxamide | NaOH, NaOCl | High | High |
The Curtius Rearrangement: An Alternative Pathway with Retention of Stereochemistry
The Curtius rearrangement offers a valuable alternative to the Hofmann rearrangement and often provides milder reaction conditions.[3][4] This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, again with the loss of nitrogen gas.[3] Similar to the Hofmann rearrangement, the key isocyanate intermediate is formed through a concerted mechanism that ensures the retention of stereochemistry of the migrating group.[5]
The acyl azide precursor can be readily prepared from this compound by first converting it to the corresponding acyl chloride, which is then reacted with an azide salt, such as sodium azide.[3] The resulting acyl azide can then be gently heated in an inert solvent to induce the rearrangement to the isocyanate. Subsequent hydrolysis, or reaction with an alcohol or amine, provides the corresponding primary amine, carbamate, or urea derivative, respectively.[4] The ability to trap the isocyanate with various nucleophiles adds to the synthetic versatility of this method.
Application in the Synthesis of Hepatitis C Protease Inhibitors
The chiral 3-aminotetrahydrofuran scaffold, derived from this compound, is a key structural motif in a number of potent antiviral agents, particularly inhibitors of the Hepatitis C virus (HCV) NS3/NS4A serine protease. The synthesis of complex drugs such as Boceprevir and Telaprevir often relies on the coupling of several chiral fragments, and (R)-3-aminotetrahydrofuran can serve as a crucial building block for a portion of these molecules. While the full synthetic routes to these drugs are extensive, the incorporation of the chiral amine derived from our starting material highlights its importance in medicinal chemistry.
For instance, in the synthesis of Boceprevir, a key intermediate is 3-amino-4-cyclobutyl-2-hydroxybutanamide.[6] While not a direct derivative, the synthesis of analogs and related protease inhibitors often involves the coupling of a chiral amine to a complex acid fragment. The availability of enantiomerically pure (R)-3-aminotetrahydrofuran from the chiral pool provides medicinal chemists with a valuable tool for exploring structure-activity relationships in this class of drugs.
Conclusion: A Strategic Asset in Drug Discovery
This compound stands as a testament to the power of chiral pool synthesis. Its ready availability and the straightforward, stereoretentive transformations it undergoes make it a highly valuable and versatile starting material. The ability to efficiently generate the corresponding chiral amine, (R)-3-aminotetrahydrofuran, opens the door to a wide range of synthetic possibilities, particularly in the realm of antiviral drug discovery. For researchers and drug development professionals, a deep understanding of the synthetic pathways originating from this chiral building block is not just an academic exercise, but a practical tool for the efficient and stereocontrolled synthesis of the next generation of therapeutic agents.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
The Tetrahydrofuran Motif: A Keystone in the Biological Activity of Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Understated Significance of the Tetrahydrofuran Ring
Saturated oxygen heterocycles are ubiquitous scaffolds in a vast array of biologically active natural products.[1] Among these, the five-membered tetrahydrofuran (THF) ring is a recurring motif that plays a pivotal role in the medicinal properties of numerous compounds.[2] From the potent antitumor Annonaceous acetogenins to complex marine-derived polyethers, the THF moiety is a critical pharmacophore that dictates molecular conformation, target binding, and ultimately, biological efficacy.[3] This technical guide provides a comprehensive exploration of the biological significance of THF motifs in natural products, delving into their biosynthesis, diverse bioactivities, structure-activity relationships, and the experimental methodologies crucial for their study.
I. Biosynthetic Origins: Crafting the Tetrahydrofuran Core
The biosynthesis of the THF ring in natural products is a fascinating example of nature's enzymatic ingenuity, primarily revolving around polyketide pathways. The formation of these cyclic ethers is not a random event but a highly controlled enzymatic cascade.
A. The Polyketide Pathway and Oxidative Cyclization
The biosynthesis of many THF-containing natural products, particularly the polyether antibiotics and Annonaceous acetogenins, originates from the assembly of a linear polyene precursor by a modular polyketide synthase (PKS).[4][5] This long-chain polyketide then undergoes a series of remarkable enzymatic transformations. The key steps in the formation of the THF ring are:
-
Epoxidation: Specific monooxygenases, often cytochrome P450 enzymes, introduce epoxide rings at defined positions along the polyene chain.
-
Epoxide Opening and Cyclization: An epoxide hydrolase then catalyzes the regioselective opening of the epoxide ring, initiating a cascade of intramolecular cyclizations to form the THF ring.[5] The stereochemistry of the resulting THF ring is tightly controlled by the enzyme.
A prominent example of this pathway is the biosynthesis of Nonactin , a macrotetrolide antibiotic. Nonactin is assembled from two units each of the enantiomers of nonactic acid.[6] The biosynthesis of nonactic acid begins with the condensation of succinate and acetate (or malonate), followed by a series of reactions catalyzed by a type II PKS system to form the THF ring.[5][6]
Caption: Biosynthetic pathway of Nonactin.
B. Hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) Systems
Nature also employs hybrid PKS-NRPS systems to generate structural diversity.[7] These megaenzymes combine modules from both PKS and NRPS pathways, allowing for the incorporation of both amino acid and polyketide building blocks into a single molecule.[8] While the direct biosynthesis of a THF-containing natural product by a hybrid PKS-NRPS system is an area of ongoing research, the structural and catalytic similarities between these pathways suggest the potential for such enzymatic machinery to exist.[7] The discovery of a hybrid NRPS-PKS gene cluster in Alteromonas macleodii that is related to the bleomycin family of antitumor antibiotics, which contain complex heterocyclic systems, hints at the untapped potential of these pathways in generating novel THF-containing scaffolds.[3]
II. A Spectrum of Biological Activities
The presence of the THF motif is consistently associated with a broad range of potent biological activities, making these natural products highly attractive for drug discovery.
A. Anticancer and Cytotoxic Properties
Perhaps the most well-documented bioactivity of THF-containing natural products is their potent cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant (MDR) strains.[9] The Annonaceous acetogenins are a prime example, exhibiting cytotoxicity by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[10] This inhibition disrupts ATP production, leading to apoptosis in cancer cells, which have a high energy demand.[9][10]
B. Antimicrobial and Antifungal Effects
Many natural products embodying a THF core demonstrate significant antimicrobial and antifungal properties. For instance, aspericacids A and B, isolated from a sponge-associated Aspergillus species, exhibit moderate inhibitory activity against Candida albicans and Cryptococcus neoformans.[11]
C. Other Notable Bioactivities
The biological repertoire of THF-containing natural products extends beyond anticancer and antimicrobial effects. These compounds have also been reported to possess:
-
Immunosuppressive activity [10]
-
Antimalarial properties [10]
-
Insecticidal and antifeedant effects [10]
-
Neurotoxic effects [3]
III. Structure-Activity Relationships: The Devil is in the Details
The biological potency of THF-containing natural products is exquisitely sensitive to their three-dimensional structure. The number, position, stereochemistry, and substitution pattern of the THF rings are all critical determinants of activity.
A. The Influence of THF Ring Number and Position
Studies on Annonaceous acetogenins have revealed that the number of THF rings (mono-, bis-adjacent, or bis-nonadjacent) significantly impacts their cytotoxicity.[12] For instance, in a study against adriamycin-resistant human mammary adenocarcinoma (MCF-7/Adr) cells, acetogenins with bis-adjacent THF rings were found to be particularly potent.[12]
B. The Crucial Role of Stereochemistry
The stereochemistry of the carbons within and flanking the THF ring is paramount for biological activity. Among a series of bis-adjacent THF ring acetogenins, those with a threo-trans-threo-trans-erythro stereochemistry were the most potent inhibitors of MCF-7/Adr cell growth.[12] This highlights the importance of a precise spatial arrangement of hydroxyl groups and the alkyl chain for optimal interaction with the biological target.
C. Quantitative Insights into SAR
The following table summarizes the cytotoxic activity (IC50 values) of selected Annonaceous acetogenins against various human cancer cell lines, illustrating the impact of structural variations on potency.
| Compound | THF Ring Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| Pyranicin | Mono-THF | HL-60 (promyelocytic leukemia) | 9.4 | [1] |
| AA005 (mimic) | Mono-THF | HCT116 (colon) | 0.023 | [13] |
| AA005 (mimic) | Mono-THF | HT29 (colon) | 0.031 | [13] |
| AA005 (mimic) | Mono-THF | LOVO (colon) | 0.045 | [13] |
| Annonacin | Mono-THF | PC-3 (prostate) | < 20 µg/ml | [9] |
| Acetogenin Fractions | Mixed | U-251 (glioblastoma) | < 7 µg/mL | [14] |
| Acetogenin Fractions | Mixed | U-87 (glioblastoma) | < 7 µg/mL | [14] |
IV. Experimental Protocols: From Isolation to Bioactivity Assessment
The study of THF-containing natural products relies on a robust set of experimental procedures for their extraction, purification, and biological evaluation.
A. Isolation and Purification of Annonaceous Acetogenins
The lipophilic nature of many THF-containing natural products necessitates specific extraction and chromatographic techniques for their isolation.[15]
Caption: General workflow for the isolation of Annonaceous acetogenins.
Step-by-Step Protocol: Soxhlet Extraction and Preliminary Purification
-
Preparation of Plant Material: Air-dry the plant material (e.g., seeds of Annona muricata) at room temperature for 7-10 days and grind into a fine powder.[4]
-
Soxhlet Extraction: Place the powdered material in a cellulose thimble and extract with methanol for 8 hours.[4]
-
Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.[4]
-
Solvent Partitioning: Suspend the crude extract in a methanol/water mixture and partition sequentially with n-hexane, chloroform, and ethyl acetate. The acetogenins are typically concentrated in the chloroform and ethyl acetate fractions.[4]
-
Column Chromatography: Subject the active fractions to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.[15]
-
Further Purification: Combine fractions with similar TLC profiles and further purify using preparative HPLC to isolate individual compounds.[4]
B. Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of natural products on cancer cell lines.[10]
Step-by-Step Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the purified THF-containing natural product (dissolved in a suitable solvent like DMSO, with the final concentration not exceeding 0.5%) and incubate for a desired period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16]
V. Conclusion and Future Perspectives
The tetrahydrofuran motif is a privileged scaffold in natural product chemistry, consistently conferring potent and diverse biological activities. The intricate biosynthetic pathways that construct these rings, the profound influence of their stereochemistry on function, and their significant potential in drug discovery underscore the importance of their continued study. As our understanding of the enzymatic machinery behind THF ring formation deepens, the prospect of biosynthetic engineering to create novel, more potent analogues becomes increasingly tangible. Furthermore, the exploration of underexplored ecological niches, such as the marine environment and microbial symbionts, promises the discovery of new THF-containing natural products with unique biological properties. For researchers in drug development, the natural products bearing the THF motif represent a rich and validated starting point for the design of next-generation therapeutics.
References
- 1. Pyranicin, a non-classical annonaceous acetogenin, is a potent inhibitor of DNA polymerase, topoisomerase and human cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agriculturaljournals.com [agriculturaljournals.com]
- 3. A Hybrid NRPS-PKS Gene Cluster Related to the Bleomycin Family of Antitumor Antibiotics in Alteromonas macleodii Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Nonactin biosynthesis: the initial committed step is the condensation of acetate (malonate) and succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of hybrid peptide-polyketide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hybrid peptide-polyketide natural products: biosynthesis and prospects toward engineering novel molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonactin biosynthesis: setting limits on what can be achieved with precursor-directed biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Biosynthesis of natural products by microbial iterative hybrid PKS–NRPS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Nonactin Biosynthesis: the Product of nonS Catalyzes the Formation of the Furan Ring of Nonactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acetogenins-Rich Fractions of Annona coriacea Suppress Human Glioblastoma Viability and Migration by Regulating Necroptosis and MMP-2 Activity In Vitro [mdpi.com]
- 15. biochemjournal.com [biochemjournal.com]
- 16. MTT assay protocol | Abcam [abcam.com]
(R)-Tetrahydrofuran-3-carboxylic acid: An In-depth Technical Guide to Stability and Storage
Introduction
(R)-Tetrahydrofuran-3-carboxylic acid is a vital chiral building block in modern pharmaceutical development.[1][2] Its stereochemically defined structure is crucial for the synthesis of complex active pharmaceutical ingredients (APIs), where specific enantiomeric forms are often required to ensure therapeutic efficacy and minimize side effects.[2][3][4][5] As with any high-purity reagent, particularly one destined for drug development, a comprehensive understanding of its chemical stability is paramount. This guide provides an in-depth analysis of the stability profile of this compound, detailing its potential degradation pathways and establishing a framework for optimal storage and handling to preserve its integrity and ensure laboratory safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈O₃ | PubChem[6] |
| Molecular Weight | 116.12 g/mol | PubChem[6] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[7] |
| Boiling Point | 252.1 ± 33.0 °C (Predicted) | ChemicalBook[7] |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) | ChemicalBook[7] |
| pKa | 4.33 ± 0.20 (Predicted) | ChemicalBook[7] |
| CAS Number | 66838-42-4 | PubChem[6] |
Chemical Stability Profile
This compound is chemically stable under standard ambient conditions (room temperature). However, its structure, containing both a cyclic ether (tetrahydrofuran) and a carboxylic acid moiety, presents specific vulnerabilities that must be managed. The primary degradation concerns are peroxide formation and acid-catalyzed ring-opening of the tetrahydrofuran ring.
Key Degradation Pathways
-
Peroxide Formation: This is the most significant and hazardous degradation pathway. Like other ethers, the tetrahydrofuran ring can react with atmospheric oxygen, particularly in the presence of light, to form unstable and potentially explosive peroxides.[6] This risk is amplified if the solvent is distilled or evaporated, as peroxides can concentrate in the residue. It is a critical safety consideration for all ether-containing compounds.
-
Acid-Catalyzed Ether Cleavage: The ether linkage is susceptible to cleavage under strong acidic conditions. The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack from a counter-ion, leading to the opening of the tetrahydrofuran ring.
-
Thermal Decomposition: While generally stable at room temperature, prolonged exposure to heat should be avoided. Some suppliers note that the material may discolor from clear/yellow to brown upon heating or extended storage, indicating potential thermal degradation.
-
Oxidative Degradation: The compound is incompatible with strong oxidizing agents, which can lead to aggressive and uncontrolled decomposition.
Factors Influencing Stability
-
Temperature: Elevated temperatures accelerate degradation. Storage in a cool environment is recommended.
-
Air & Light: Exposure to both air (oxygen) and light can initiate and promote the formation of hazardous peroxides.
-
Moisture: The compound should be kept in a dry environment to prevent potential side reactions.
-
Incompatible Materials: Contact with strong acids, strong oxidizing agents, acid chlorides, and reducing agents must be avoided.
References
- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Building Blocks Selection - Enamine [enamine.net]
- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
The Vanguard of Discovery: A Technical Guide to the Isolation and Characterization of Novel Tetrahydrofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydrofuran (THF) moiety is a cornerstone of numerous biologically active compounds, from potent anticancer agents to essential pharmaceuticals.[1][2][3][4] This prevalence underscores the critical importance of discovering and developing novel THF derivatives. This guide provides an in-depth exploration of the strategies and methodologies employed in the modern discovery, isolation, and structural elucidation of these vital compounds. Moving beyond a simple recitation of protocols, we delve into the causal reasoning behind experimental choices, offering a self-validating framework for researchers. We will traverse the landscape from natural product bioprospecting and synthetic innovation to the intricacies of chromatographic separation and definitive spectroscopic characterization, equipping scientists with the knowledge to navigate this challenging and rewarding field.
Introduction: The Enduring Significance of the Tetrahydrofuran Scaffold
The tetrahydrofuran ring, a five-membered saturated ether, is a privileged scaffold in medicinal chemistry and natural product science.[1][5] Its structural simplicity belies a conformational flexibility and capacity for stereochemical diversity that allows it to serve as a key pharmacophore in a vast array of bioactive molecules. Notable examples range from the complex polyether ionophores and annonaceous acetogenins, known for their potent anticancer properties, to FDA-approved drugs like the antiviral Darunavir and the insecticide Dinotefuran.[1][3][4][6] The therapeutic potential of THF-containing compounds continues to drive intensive research into the discovery of new derivatives with unique biological activities.[1][2]
This guide is structured to provide a logical and comprehensive workflow, from initial discovery strategies to the final, unambiguous characterization of a novel THF derivative.
Figure 1. High-level workflow for the discovery and isolation of novel THF derivatives.
Discovery Strategies: Where to Find Novelty
The search for new THF derivatives proceeds along two primary fronts: the exploration of nature's vast chemical library and the ingenuity of synthetic chemistry.
Natural Product Isolation
Nature is a prolific source of complex and stereochemically rich THF derivatives.[1][7][8] Organisms from marine sponges and algae to terrestrial plants and fungi produce these compounds as secondary metabolites.[7]
-
Marine Sources: Marine environments are a particularly rich reservoir of novel THF-containing lipids, terpenes, and polyketides.[7][8] For example, compounds like the pantofuranoids from the red alga Pantoneura plocamioides and the cytotoxic amphidinolides from dinoflagellates showcase the structural diversity available.[7][8]
-
Plant Lignans: The plant kingdom provides a wealth of THF lignans, which are formed by the oxidative dimerization of phenylpropanoid units.[9][10][11] These compounds, such as magnolone from Magnolia coco, often possess interesting pharmacological properties.[12]
The rationale for pursuing natural products lies in their inherent biological relevance and structural complexity, which often surpasses what is readily achievable through synthesis. These molecules have been evolutionarily optimized for biological interactions, making them excellent starting points for drug discovery.
Synthetic Approaches
Synthesis provides access to novel THF derivatives not found in nature and allows for the systematic modification of known scaffolds to optimize activity (Structure-Activity Relationship, SAR).
-
Biomimetic Synthesis: This elegant approach mimics the proposed biosynthetic pathways of natural products.[9][10] For instance, replicating the oxidative coupling of phenols can provide a concise route to various THF lignans.[9] The advantage is efficiency and the potential to intercept key biosynthetic intermediates.[9]
-
Asymmetric Synthesis: Controlling stereochemistry is paramount, as different stereoisomers can have vastly different biological activities. Methods like the Cu-catalyzed asymmetric Henry reaction followed by iodocyclization provide excellent enantioselectivity in the formation of polysubstituted THF rings.[13]
-
Tandem Reactions & Ring Expansions: Modern organic synthesis often employs cascade or tandem reactions to build molecular complexity rapidly.[10][14] Photochemical ring expansions of smaller heterocycles like oxetanes also offer a mild and efficient pathway to functionalized tetrahydrofurans.[15]
Isolation and Purification: From Complex Mixture to Pure Compound
Whether from a crude natural extract or a synthetic reaction mixture, the isolation of the target THF derivative is a critical and often challenging step. The choice of technique is dictated by the polarity, stability, and quantity of the target compound.
Initial Extraction and Partitioning (Natural Products)
For natural products, the process begins with extraction from the source organism (e.g., using solvents like methanol or ethyl acetate). The resulting crude extract is then typically subjected to liquid-liquid partitioning (e.g., between hexane and methanol) to separate compounds based on broad polarity differences, simplifying the subsequent chromatographic steps.
Chromatographic Purification
Chromatography is the workhorse of purification. The separation relies on the differential partitioning of compounds between a stationary phase and a mobile phase.
| Technique | Stationary Phase | Mobile Phase | Principle & Rationale |
| Column Chromatography | Silica Gel (Normal Phase) | Non-polar solvents (e.g., Hexane/Ethyl Acetate gradient) | Separates compounds based on polarity. Less polar compounds elute first. Ideal for initial, large-scale fractionation of non-polar to moderately polar THF derivatives. |
| Reversed-Phase HPLC | C18-bonded Silica (Reversed Phase) | Polar solvents (e.g., Acetonitrile/Water gradient) | The elution order is inverted; more polar compounds elute first. HPLC offers high resolution and is essential for final purification and purity assessment. |
| Supercritical Fluid Chromatography (SFC) | Various (Chiral available) | Supercritical CO₂ with co-solvents | Excellent for separating stereoisomers (chiral separation). The low viscosity and high diffusivity of the mobile phase allow for fast and efficient separations. |
Protocol: Representative Preparative HPLC Purification
-
Sample Preparation: Dissolve the semi-purified fraction (e.g., from column chromatography) in a suitable solvent (e.g., methanol) at a high concentration. Filter through a 0.45 µm syringe filter to remove particulates.
-
Column & Mobile Phase Selection: Choose a reversed-phase C18 column of appropriate dimensions (e.g., 250 x 20 mm, 5 µm particle size). Prepare mobile phases: (A) HPLC-grade water and (B) HPLC-grade acetonitrile.
-
Method Development: On an analytical scale HPLC, develop a gradient elution method that provides good separation of the target peak from impurities. A typical gradient might be 40% B to 90% B over 30 minutes.
-
Scale-Up & Fraction Collection: Transfer the method to the preparative HPLC system. Inject the concentrated sample. Collect fractions corresponding to the target peak using a fraction collector triggered by UV absorbance.
-
Analysis & Pooling: Analyze each collected fraction by analytical HPLC to determine purity. Pool the pure fractions (>95% purity).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to yield the purified THF derivative.
Structural Elucidation: Defining the Molecule
Once a compound is isolated in pure form, its exact chemical structure, including stereochemistry, must be determined. This is achieved through a combination of spectroscopic techniques.
Figure 2. Logic flow for spectroscopic data integration in structure elucidation.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is the first step. It provides a highly accurate mass measurement of the molecular ion, from which the exact molecular formula can be determined. This is a non-negotiable first piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity and stereochemistry of an organic molecule.[16][17] A suite of experiments is required.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, typically those separated by two or three bonds. This is crucial for tracing out proton spin systems within the molecule (e.g., the protons on the THF ring and adjacent side chains).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This definitively assigns carbons based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the molecular fragments identified by COSY. For example, an HMBC correlation from a proton on a side chain to a carbon within the THF ring provides unambiguous proof of their connection.[18]
X-Ray Crystallography
If a suitable single crystal of the compound can be grown, X-ray crystallography provides the ultimate, unambiguous determination of the entire molecular structure, including the absolute stereochemistry. This technique is considered the "gold standard" for structural proof.
Conclusion and Future Outlook
The discovery of novel tetrahydrofuran derivatives remains a vibrant and essential area of chemical and pharmaceutical research. Success in this field hinges on a multi-disciplinary approach, integrating insights from natural product chemistry, synthetic innovation, advanced separation science, and powerful spectroscopic techniques. The logical framework presented in this guide—from strategic discovery and meticulous isolation to definitive characterization—provides a robust pathway for researchers. Future advancements will likely involve the integration of AI and machine learning for in silico prediction of bioactivity, the development of even more selective synthetic methods, and the application of hyphenated techniques like LC-SPE-NMR for the rapid characterization of compounds from complex mixtures.[18] By building upon this foundational knowledge, the scientific community can continue to unlock the therapeutic potential held within this remarkable chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The discovery of dinotefuran: a novel neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A bio-inspired total synthesis of tetrahydrofuran lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02848B [pubs.rsc.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 18. Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of (R)-Tetrahydrofuran-3-carboxylic acid: A Comprehensive Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
(R)-Tetrahydrofuran-3-carboxylic acid, a key chiral building block in modern pharmaceutical synthesis, demands a nuanced understanding of its chemical properties to ensure safe and effective handling. This guide, designed for the discerning scientist, moves beyond generic safety protocols to provide an in-depth, scientifically grounded framework for managing this valuable reagent. By elucidating the causality behind recommended procedures, this document empowers researchers to not only follow best practices but also to anticipate and mitigate potential risks with scientific rigor.
Compound Profile and Hazard Identification: A Multi-faceted Perspective
This compound presents a dual-hazard profile, combining the characteristics of a corrosive carboxylic acid with the properties of a cyclic ether, reminiscent of tetrahydrofuran (THF). A thorough understanding of its physicochemical properties is the bedrock of a robust safety assessment.
Table 1: Physicochemical and Toxicological Data for this compound
| Property | Value | Source |
| Chemical Formula | C₅H₈O₃ | --INVALID-LINK-- |
| Molecular Weight | 116.12 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow clear liquid | --INVALID-LINK-- |
| Boiling Point | 128-129 °C at 13 mmHg | ChemBK |
| Flash Point | 139 °C | ChemBK |
| Solubility | Soluble in water | ChemBK |
| GHS Classification | Serious Eye Irritation, Category 2A (H319) . Causes serious eye irritation. May also be classified as Corrosive , causing severe skin burns and eye damage (H314), based on data for similar compounds. | --INVALID-LINK-- |
The primary, officially reported hazard is serious eye irritation[1]. However, given its acidic nature and data on related compounds, it is prudent to treat this compound as a corrosive material capable of causing severe skin burns and eye damage. The tetrahydrofuran moiety, while relatively stable in a five-membered ring compared to more strained cyclic ethers, introduces considerations of peroxide formation, especially under prolonged storage or exposure to air and light.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
Given the corrosive nature and potential for eye damage, a stringent and multi-layered approach to exposure control is paramount.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted within a certified chemical fume hood. This is critical not only to prevent inhalation of any potential vapors but also to contain any accidental spills. The work area should be equipped with readily accessible emergency eyewash stations and a safety shower.
Personal Protective Equipment (PPE): The Essential Barrier
A comprehensive PPE ensemble is mandatory when handling this compound. The rationale for each component is outlined below:
-
Eye and Face Protection : Tightly fitting chemical splash goggles are the minimum requirement. Given the serious eye irritation hazard, the use of a full-face shield in conjunction with goggles is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.
-
Hand Protection : Chemically resistant gloves are essential. Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or laminate film gloves should be used. It is crucial to inspect gloves for any signs of degradation before each use and to practice proper glove removal techniques to avoid skin contact.
-
Skin and Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin contact.
-
Respiratory Protection : While working in a fume hood should provide adequate respiratory protection, a respirator with an organic vapor cartridge may be necessary for emergency situations or if engineering controls are not sufficient.
Step-by-Step Handling Protocol: From Receipt to Reaction
This protocol is designed to be a self-validating system, with each step logically flowing from the known hazards of the compound.
Receiving and Storage
-
Initial Inspection : Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling : The container must be clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.
-
Storage Conditions : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents. The storage cabinet should be specifically designed for corrosive materials. To mitigate the risk of peroxide formation, storage in a dark place or in an amber bottle is advisable.
Weighing and Preparing Solutions
This workflow is designed to minimize exposure and ensure accurate and safe preparation of solutions for downstream applications.
-
Preparation :
-
Don all required PPE as detailed in Section 2.2.
-
Prepare the work surface within the chemical fume hood by laying down absorbent, chemical-resistant bench paper.
-
Ensure a spill kit for corrosive materials is readily accessible.
-
-
Material Handling :
-
Carefully open the primary container within the fume hood.
-
Using a clean, compatible spatula, transfer an approximate amount of the liquid to a tared, secondary container (e.g., a glass beaker or flask).
-
Accurately weigh the required amount of the compound.
-
To prepare a solution, slowly and in small portions, add the weighed this compound to the chosen solvent while stirring. Be mindful of potential exothermic reactions when dissolving in certain solvents.
-
-
Cleanup and Storage :
-
Thoroughly decontaminate the spatula and any other utensils used.
-
Securely cap both the primary and secondary containers.
-
Return the primary container to its designated storage location.
-
Dispose of any contaminated bench paper and other disposable materials in a properly labeled hazardous waste container.
-
Reactivity, Incompatibilities, and Decomposition: Understanding the Chemical Behavior
Reactivity and Incompatibilities
As a carboxylic acid, this compound will react exothermically with bases. It is incompatible with strong oxidizing agents, which could potentially lead to a vigorous reaction. The tetrahydrofuran ring is generally stable but can be cleaved under strongly acidic conditions[2][3].
Thermal Decomposition
Emergency Procedures: A Plan for the Unexpected
Spills
A tiered response is necessary depending on the scale of the spill.
-
Minor Spill (contained within a fume hood) :
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, use an acid neutralizer (such as sodium bicarbonate) or a chemical absorbent to contain and absorb the spill.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Major Spill (outside of a fume hood or a large volume) :
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact your institution's emergency response team.
-
If safe to do so, close the laboratory doors to contain any potential vapors.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible use of this compound is not merely a matter of regulatory compliance but a prerequisite for scientific excellence. By integrating a deep understanding of its chemical nature with meticulous handling practices, researchers can confidently and safely leverage the synthetic potential of this important chiral building block, paving the way for advancements in drug discovery and development.
References
- 1. actenviro.com [actenviro.com]
- 2. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Decomposition of tetrahydrofuran on MoS[sub 2] and Li[sub x]MoS[sub 2] (Journal Article) | OSTI.GOV [osti.gov]
Methodological & Application
The Chiral Scaffold: Leveraging (R)-Tetrahydrofuran Derivatives in the Synthesis of Potent Protease Inhibitors
Abstract
The tetrahydrofuran (THF) moiety, particularly in its chiral forms, represents a cornerstone scaffold in modern medicinal chemistry. Its conformational rigidity and capacity for hydrogen bonding make it an ideal design element for enzyme inhibitors that target deep, hydrophobic pockets with specific backbone hydrogen-bonding networks. This guide provides a detailed technical overview and step-by-step protocols for the application of (R)-tetrahydrofuran-3-carboxylic acid and its derivatives in the synthesis of potent protease inhibitors, with a specific focus on HIV-1 protease. We will explore the scientific rationale behind its use as a P2 ligand, its crucial role in establishing high binding affinity, and its contribution to overcoming drug resistance. A validated, multi-step synthesis of a highly potent inhibitor serves as a practical exemplar of the principles discussed.
Introduction: The Significance of the Tetrahydrofuran Moiety
Enzyme inhibitors are fundamental to the treatment of numerous diseases, including viral infections and cancer. The design of effective inhibitors hinges on achieving high potency and selectivity for the target enzyme. This requires a molecular architecture that can precisely complement the three-dimensional space of the enzyme's active site and form stable interactions with key residues.
The this compound scaffold and its bicyclic derivatives, such as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF), have emerged as privileged structures in this context.[1][2] They are frequently employed as P2 ligands in peptidomimetic inhibitors, designed to interact with the S2 subsite of protease enzymes. The importance of this scaffold is exemplified by the FDA-approved HIV-1 protease inhibitor Darunavir, which utilizes a bis-THF ligand to achieve exceptional potency against both wild-type and multi-drug-resistant HIV strains.[1][3]
Scientific Rationale for Use:
-
Conformational Constraint: The rigid five-membered ring system reduces the conformational flexibility of the inhibitor. This pre-organizes the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the enzyme and thus increasing binding affinity.
-
Backbone Hydrogen Bonding: The ether oxygen atoms of the THF ring are strategically positioned to act as hydrogen bond acceptors. In HIV-1 protease, these oxygens form critical hydrogen bonds with the backbone amide hydrogens of aspartic acid residues (Asp29 and Asp30) in the S2 pocket.[4] This "backbone binding" is a key strategy for developing inhibitors that are less susceptible to resistance mutations, as backbone atoms are highly conserved across viral strains.[1]
-
Stereochemical Importance: The specific (R)-stereochemistry at key positions is paramount. As demonstrated in structure-activity relationship (SAR) studies, the corresponding epimers often exhibit a significant loss of potency, highlighting the precise stereochemical requirements of the enzyme's active site.[1]
Mechanism of Action: HIV-1 Protease Inhibition
HIV-1 protease is an aspartic protease that is essential for the viral life cycle. It functions as a homodimer to cleave newly synthesized viral polyproteins into mature, functional proteins. Inhibitors containing the bis-THF ligand are competitive, non-covalent inhibitors that bind tightly within the enzyme's active site, blocking substrate access.
The diagram below illustrates the key interactions of a bis-THF-containing inhibitor within the HIV-1 protease active site. The P2 bis-THF ligand fits snugly into the S2 subsite, with its oxygen atoms forming the critical hydrogen bonds with the backbone of Asp29 and Asp30.
Synthesis Protocol: Preparation of a Potent C4-Methoxy-bis-THF Inhibitor (Exemplar Compound 23c)
This section provides a detailed protocol for the synthesis of a highly potent HIV-1 protease inhibitor, 23c , which features a C4-methoxy substituted bis-THF ligand.[1] This synthesis is illustrative of the general strategy for incorporating THF-based P2 ligands. The workflow involves three main stages: synthesis of the P2 ligand, synthesis of the core amino alcohol sulfonamide, and the final coupling reaction.
Workflow Overview
Part A: Synthesis of Activated P2 Ligand
The synthesis of the chiral C4-methoxy bis-THF ligand begins with an optically active precursor and utilizes a key[1][5]-sigmatropic rearrangement to establish the core stereochemistry.[1]
Protocol A1: Synthesis of Activated Carbonate of C4-Methoxy-bis-THF
-
[1][5]-Sigmatropic Rearrangement & Cyclization: Starting from the appropriate optically active allylic alcohol, perform a[1][5]-sigmatropic rearrangement followed by functional group manipulations (e.g., ozonolysis, reduction, cyclization) as described in the literature to yield the C4-methoxy-substituted bis-THF alcohol.[1]
-
Rationale: This sequence is a powerful method for stereoselectively constructing substituted tetrahydrofuran rings. The choice of starting material dictates the final stereochemistry, which is critical for biological activity.
-
-
Activation of the Ligand Alcohol:
-
To a stirred solution of the C4-methoxy-bis-THF alcohol (1.0 eq) and triethylamine (TEA, 2.5 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add a solution of bis(4-nitrophenyl) carbonate (1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting material is consumed.
-
Rationale: The alcohol is converted to an activated carbonate (a 4-nitrophenyl carbonate). This group is an excellent leaving group, facilitating the subsequent coupling reaction with the amine of the core structure to form a stable urethane linkage. Triethylamine is used as a base to neutralize the 4-nitrophenol byproduct.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the activated carbonate as a white solid.
-
Part B: Synthesis of Core Amino Alcohol Sulfonamide
This part involves building the main backbone of the inhibitor.
Protocol B1: Synthesis of (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl isobutyl sulfonamide
-
Amide Coupling: Couple N-Boc-L-phenylalanine (1.0 eq) with isobutylamine (1.1 eq) using a standard peptide coupling agent like HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq) in DMF. Stir at room temperature for 4-6 hours. Purify after aqueous work-up.
-
Rationale: HATU is a highly efficient coupling reagent that minimizes racemization, which is crucial when working with chiral amino acids.
-
-
Amide Reduction: Reduce the resulting amide to the corresponding amine using a reducing agent such as borane-THF complex (BH₃·THF) in anhydrous THF at 0 °C to room temperature.
-
Rationale: Borane is a classic reagent for the chemoselective reduction of amides to amines without affecting other functional groups like the Boc protecting group.
-
-
Sulfonylation: React the amine with 4-aminobenzenesulfonyl chloride in the presence of a base like pyridine in DCM.
-
Boc-Deprotection: Remove the Boc protecting group from the resulting sulfonamide using a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM. After deprotection, carefully neutralize the resulting ammonium salt to obtain the free amine core, which is used directly in the final coupling step.
Part C: Final Coupling and Purification
Protocol C1: Synthesis of Inhibitor 23c
-
Urethane Formation:
-
To a solution of the amino alcohol sulfonamide core (from Part B, 1.0 eq) in anhydrous THF (0.1 M), add the activated C4-methoxy-bis-THF carbonate (from Part A, 1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours, or until TLC indicates completion.
-
Rationale: The nucleophilic primary amine of the core attacks the electrophilic carbonyl of the activated carbonate, displacing the 4-nitrophenoxide leaving group to form the final, stable urethane bond. DIPEA acts as a base to scavenge the acidic 4-nitrophenol byproduct.
-
-
Final Purification:
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the final inhibitor 23c as a white amorphous solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
-
Data Presentation: Biological Activity
The successful synthesis of inhibitors using this methodology results in compounds with exceptionally high potency. The quantitative data for the exemplar compound 23c and the parent drug Darunavir are summarized below for comparison.
| Compound | P2 Ligand | HIV-1 Protease Ki (pM) | Antiviral IC₅₀ (nM) | Reference |
| Darunavir | bis-THF | 16 | 4.1 | [1] |
| 23c | C4-Methoxy-bis-THF | 2.9 | 2.4 | [1] |
Table 1: Enzyme Inhibition and Antiviral Activity of bis-THF Containing Inhibitors.
Conclusion and Future Perspectives
This compound and its derivatives are validated, high-value chiral building blocks for the synthesis of advanced enzyme inhibitors. The protocols and rationale outlined in this guide demonstrate a robust pathway for their incorporation into complex molecular architectures targeting HIV-1 protease. The key to their success lies in the combination of conformational rigidity and the ability to form specific, stabilizing hydrogen bonds with the enzyme backbone. The principles of stereoselective synthesis and strategic activation are critical for achieving the desired biological activity. Future work in this area will likely focus on developing novel substituted THF scaffolds to probe further interactions within the enzyme active site, aiming to create next-generation inhibitors with even greater potency and broader resistance profiles.
References
- 1. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Disubstituted Bis-THF Moieties as New P2 Ligands in Nonpeptidal HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (R)-Tetrahydrofuran-3-carboxylic Acid in Medicinal Chemistry
Abstract
(R)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in contemporary drug discovery, prized for its stereochemical definition and its presence in a variety of biologically active molecules.[1] The tetrahydrofuran (THF) motif is a common feature in numerous natural products and pharmaceutical agents, contributing to favorable pharmacokinetic properties and potent biological activities.[2] This document provides a detailed guide for medicinal chemists on the derivatization of this compound, focusing on two primary and robust transformations: amide bond formation and esterification. These derivatization strategies are fundamental for creating compound libraries for structure-activity relationship (SAR) studies. This guide offers not just step-by-step protocols but also the underlying chemical principles and strategic considerations to empower researchers in their quest for novel therapeutics.
Introduction: The Strategic Importance of the this compound Scaffold
The tetrahydrofuran ring system is a privileged scaffold in medicinal chemistry, found in a wide array of natural products with potent biological activities, including anticancer, antimicrobial, and antifungal effects.[2] Its incorporation into drug candidates can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[3] Specifically, the chiral nature of this compound allows for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), which is critical as different stereoisomers can have vastly different efficacy and safety profiles.[4]
The carboxylic acid functional group on this scaffold serves as a versatile handle for a multitude of chemical transformations. By converting the carboxylic acid into amides, esters, or other functional groups, medicinal chemists can modulate a compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, to optimize its drug-like characteristics.
This application note will detail reliable and adaptable protocols for the two most common derivatizations of this compound: amide bond formation and esterification.
Part 1: Amide Bond Formation – Crafting Molecular Diversity
The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry, owing to the stability of the amide linkage and the vast commercial availability of primary and secondary amines.[5] This allows for the rapid generation of diverse compound libraries to explore the chemical space around a core scaffold.
Principles of Amide Coupling
Direct reaction between a carboxylic acid and an amine is typically unfavorable as it results in an acid-base reaction forming a stable salt.[4] To facilitate amide bond formation, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents.
Common classes of coupling reagents include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and are often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.
The general workflow for an amide coupling reaction is depicted below:
Caption: General workflow for amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling of this compound
This protocol describes a general and robust method for the synthesis of (R)-tetrahydrofuran-3-carboxamides using HATU as the coupling agent and N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.0 eq), and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approximately 0.1-0.5 M concentration with respect to the carboxylic acid).
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.
-
Slowly add DIPEA (2.0 eq) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | High efficiency, fast reaction times, and suppression of racemization. |
| Base | DIPEA | A non-nucleophilic base to neutralize the generated acids without competing with the amine nucleophile. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and reagents. |
| Temperature | Room Temperature | Sufficient for most HATU-mediated couplings, minimizing potential side reactions. |
| Work-up | Aqueous washes | To remove DMF, excess reagents, and byproducts. |
Part 2: Esterification – Modulating Polarity and Permeability
Esterification is another cornerstone reaction in medicinal chemistry, often employed to mask the polarity of a carboxylic acid. Converting a carboxylic acid to an ester can increase its lipophilicity, which may enhance cell membrane permeability and oral bioavailability.
Principles of Fischer-Speier Esterification
The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[6] The reaction is an equilibrium process, and to drive it towards the product, it is common to use a large excess of the alcohol or to remove the water as it is formed.[2]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol.[7]
Caption: Fischer-Speier esterification reaction scheme.
Protocol 2: Acid-Catalyzed Esterification of this compound
This protocol provides a general method for the synthesis of simple alkyl esters of this compound, such as the methyl or ethyl ester, using the Fischer esterification method.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol or ethanol, used as solvent)
-
Concentrated sulfuric acid (H₂SO₄, catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in a large excess of the anhydrous alcohol (e.g., methanol for the methyl ester).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (1x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
If necessary, purify the ester by distillation or flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Concentrated H₂SO₄ | A strong acid to protonate the carbonyl and catalyze the reaction. |
| Reactant/Solvent | Excess anhydrous alcohol | Serves as both the nucleophile and the solvent, driving the equilibrium towards the product. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Work-up | Neutralization with NaHCO₃ | To quench the acid catalyst and remove any unreacted carboxylic acid. |
Part 3: Bioisosteric Replacement Strategies
In some instances, the carboxylic acid moiety itself can be a liability, leading to poor pharmacokinetic properties or metabolic instability.[8] In such cases, medicinal chemists often explore the use of carboxylic acid bioisosteres, which are functional groups that mimic the physicochemical properties of a carboxylic acid but have a different chemical structure.[9]
Common bioisosteres for carboxylic acids include:
-
Tetrazoles: These have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions.
-
Hydroxamic acids: These are also acidic and are potent metal chelators.
-
Sulfonamides: A well-established bioisostere for carboxylic acids.[9]
The synthesis of these derivatives from this compound would require multi-step synthetic sequences and is beyond the scope of this application note, but it represents a valuable strategy for lead optimization.
Part 4: Characterization of Derivatives
The successful synthesis of this compound derivatives should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The disappearance of the acidic proton of the carboxylic acid and the appearance of new signals corresponding to the incorporated amine or alcohol moiety are key diagnostic features.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: Useful for observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the amide or ester carbonyl stretch at a different wavenumber.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel chemical entities in medicinal chemistry. The protocols detailed in this application note for amide bond formation and esterification provide robust and adaptable methods for the derivatization of this scaffold. By employing these strategies, researchers can efficiently generate diverse libraries of compounds for biological screening and lead optimization, ultimately accelerating the drug discovery process.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wise.fau.edu [wise.fau.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 8. US5912364A - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
Introduction: The Strategic Value of (R)-Tetrahydrofuran-3-carboxylic Acid in Modern Drug Discovery
An Application Guide to Advanced Catalytic Methodologies for the Functionalization of (R)-Tetrahydrofuran-3-carboxylic Acid
This compound is a pivotal chiral building block in medicinal chemistry and pharmaceutical development.[1][2] Its stereochemically defined tetrahydrofuran (THF) scaffold is a prevalent motif in numerous biologically active molecules, prized for its ability to confer favorable physicochemical properties such as aqueous solubility while providing a three-dimensional vector for molecular recognition. The carboxylic acid moiety offers a classical handle for derivatization, yet modern catalytic chemistry has unlocked far more sophisticated and efficient pathways to elaborate this core structure.
This guide moves beyond textbook transformations to provide researchers, scientists, and drug development professionals with a detailed exploration of advanced catalytic methods for the functionalization of this valuable synthon. We will dissect three primary strategic approaches: direct C-H functionalization of the THF ring, decarboxylative cross-coupling to replace the carboxyl group, and modern catalytic derivatization of the acid itself. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring that the methods are both reproducible and intelligently adaptable.
Part 1: Catalytic C-H Functionalization of the Tetrahydrofuran Ring
Scientific Rationale & Field Insights
Directly converting inert C(sp³)–H bonds into new C–C or C–heteroatom bonds is a paradigm shift in synthetic efficiency. The tetrahydrofuran ring possesses C–H bonds of varying reactivity, with those at the α-position to the ether oxygen (C2 and C5) being the most susceptible to activation via radical or organometallic pathways. The challenge lies in achieving site-selectivity, particularly in the presence of the directing carboxylic acid group. Modern photocatalysis and transition-metal catalysis have emerged as premier strategies to overcome this challenge under mild conditions.[3]
Methodology 1: Photocatalytic α-C–H Arylation via Hydrogen Atom Transfer (HAT)
This protocol leverages the power of visible-light photoredox catalysis to selectively generate a radical at the α-position of the THF ring, which is then intercepted by an arylation partner. This metal-free approach offers excellent functional group tolerance and operational simplicity.[4]
Causality Behind Experimental Choices:
-
Photocatalyst (e.g., 4-CzIPN): Chosen for its high excited-state oxidation potential, enabling it to activate a co-catalyst or directly engage in a HAT process under visible light irradiation.
-
Hydrogen Atom Transfer (HAT) Reagent: A key component, often generated in situ, that selectively abstracts a hydrogen atom from the electron-rich α-position of the THF ether.
-
Solvent: A non-coordinating solvent is crucial to prevent interference with the catalytic cycle. Acetonitrile or similar polar aprotic solvents are typical.
Experimental Protocol: Photocatalytic α-C–H Arylation
-
Reaction Setup: To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl bromide (1.5 equiv.), a photocatalyst such as 4-CzIPN (1-2 mol%), and a suitable base like K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times. Add anhydrous, degassed solvent (e.g., acetonitrile, 0.1 M concentration).
-
Initiation: Place the reaction tube approximately 5-10 cm from a blue LED lamp (455 nm). Ensure efficient stirring to maintain a homogeneous mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired α-arylated product.
Data Presentation: Representative Substrate Scope
| Entry | Aryl Bromide Partner | Typical Yield (%) |
| 1 | 4-Bromobenzonitrile | 85 |
| 2 | 4-Bromoacetophenone | 78 |
| 3 | 1-Bromo-4-fluorobenzene | 91 |
| 4 | 2-Bromopyridine | 65 |
Visualization: Proposed Photocatalytic Cycle A simplified diagram illustrating the key steps in the photocatalytic C-H activation and arylation process.
Caption: Proposed cycle for photocatalytic C-H arylation.
Part 2: Decarboxylative Cross-Coupling Reactions
Scientific Rationale & Field Insights
Decarboxylative coupling represents a powerful paradigm for C–C bond formation, using abundant and stable carboxylic acids as precursors to alkyl radicals.[5] By extruding CO₂, the carboxylate is transformed into a nucleophilic radical species that can engage in cross-coupling pathways, most notably with nickel catalysts.[6] This strategy is particularly valuable in medicinal chemistry for installing alkyl fragments that would be difficult to access via traditional organometallic reagents.[7]
Methodology 2: Photoredox/Nickel Dual Catalytic Decarboxylative Vinylation
This protocol merges visible-light photoredox catalysis with nickel catalysis to couple the alkyl radical generated from this compound with a vinyl halide.[6]
Causality Behind Experimental Choices:
-
Dual Catalysis: The iridium-based photocatalyst absorbs light and oxidizes the carboxylate to generate the key alkyl radical. The nickel catalyst orchestrates the cross-coupling event, undergoing oxidative addition with the vinyl halide and ultimately coupling with the photogenerated radical.[7]
-
Ligand (e.g., dtbbpy): The bipyridine ligand is essential for stabilizing the nickel catalytic species and modulating its reactivity throughout the cycle.
-
Base: A mild organic base is often sufficient to deprotonate the carboxylic acid, priming it for oxidation by the excited-state photocatalyst.
Experimental Protocol: Decarboxylative Vinylation
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 equiv.), vinyl bromide (1.2 equiv.), NiCl₂·glyme (5 mol%), dtbbpy ligand (5.5 mol%), and an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy))PF₆ (1 mol%) to a vial with a stir bar.
-
Solvent and Base Addition: Add anhydrous, degassed DMF (0.1 M) followed by an organic base such as triethylamine (2.0 equiv.).
-
Initiation: Seal the vial, remove it from the glovebox, and place it in a cooling block (e.g., 20 °C) while irradiating with a blue LED lamp. Ensure vigorous stirring.
-
Reaction Monitoring: Monitor the reaction over 24-48 hours by LC-MS. The disappearance of the starting carboxylic acid is a key indicator of progress.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x 15 mL) to remove DMF and salts. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to isolate the vinylated tetrahydrofuran derivative.
Visualization: Dual Catalytic Cycle for Decarboxylative Vinylation This diagram illustrates the synergistic interplay between the photoredox and nickel catalytic cycles.
Caption: Interlinked photoredox and nickel cycles in dual catalysis.
Part 3: Modern Catalytic Derivatization of the Carboxylic Acid
Scientific Rationale & Field Insights
While the conversion of carboxylic acids to amides and esters is fundamental, traditional methods often rely on stoichiometric coupling reagents (e.g., carbodiimides, acyl chlorides) that generate significant waste.[8] Catalytic direct amidation and esterification are "greener," more atom-economical alternatives where the only byproduct is water.[9][10] Boronic acid catalysts have proven particularly effective for amidation by forming a highly activated acylboronate intermediate.[11]
Methodology 3: Boronic Acid-Catalyzed Direct Amidation
This protocol details a direct amidation reaction, which avoids pre-activation of the carboxylic acid and is driven by the removal of water.
Causality Behind Experimental Choices:
-
Catalyst (e.g., Phenylboronic Acid): The boronic acid reacts with the carboxylic acid to form an anhydride-like intermediate, which is highly electrophilic and readily attacked by the amine nucleophile.
-
Dehydration: The reaction is an equilibrium. To drive it towards the amide product, water must be removed. This is typically achieved using a Dean-Stark apparatus with a high-boiling solvent like toluene or by adding molecular sieves.[10]
Experimental Protocol: Direct Catalytic Amidation
-
Reaction Setup: To a round-bottom flask fitted with a Dean-Stark trap and condenser, add this compound (1.0 equiv.), the desired amine (1.1 equiv.), and a boronic acid catalyst (e.g., 2-iodophenylboronic acid, 10 mol%).
-
Solvent Addition: Add a solvent capable of forming an azeotrope with water, such as toluene (0.2 M).
-
Initiation: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting acid is consumed (typically 8-16 hours).
-
Work-up: Allow the reaction to cool to room temperature. Dilute with ethyl acetate and wash with 1 M HCl, followed by saturated NaHCO₃, and finally brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by flash chromatography or recrystallization.
Visualization: Amidation Workflow A simple workflow for setting up a direct catalytic amidation.
Caption: Workflow for boronic acid-catalyzed amidation.
References
- 1. This compound | C5H8O3 | CID 20595422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Direct, Site-Selective and Redox-Neutral α-C-H Bond Functionalization of Tetrahydrofurans via Quantum Dots Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. repository.wpunj.edu [repository.wpunj.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Amidation [catalyticamidation.info]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocols: Solid-Phase Synthesis Utilizing (R)-Tetrahydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Tetrahydrofuran Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. (R)-Tetrahydrofuran-3-carboxylic acid stands out as a chiral building block of significant interest. Its rigid, five-membered heterocyclic structure serves as a valuable non-planar bioisostere for various acyclic and aromatic moieties, enabling chemists to explore chemical space with greater conformational control. The fixed R-stereochemistry is crucial for designing selective interactions with chiral biological targets, such as enzymes and receptors.
Solid-phase synthesis (SPS) is a cornerstone technique for the rapid assembly of compound libraries for high-throughput screening.[1][2] By anchoring a starting material to an insoluble polymer support, SPS streamlines the synthetic process, allowing for the use of excess reagents to drive reactions to completion and simplifying purification to mere filtration and washing steps.[3]
This guide provides a comprehensive overview and detailed protocols for the effective incorporation of this compound into small molecule libraries using solid-phase techniques. It is designed to equip researchers with the foundational principles and practical methodologies required for successful synthesis.
Core Principles: A Chemist's Guide to a Successful Synthesis
A robust solid-phase synthesis protocol is built on a logical sequence of choices regarding the resin, activation chemistry, and cleavage strategy. The success of incorporating this compound hinges on understanding these core components.
Selecting the Solid Support (Resin)
The choice of resin is paramount as it dictates the C-terminal functionality of the final compound.[4][5] The two most common choices for attaching a carboxylic acid are Wang resin and 2-Chlorotrityl chloride (2-CTC) resin, both of which yield a C-terminal carboxylic acid upon cleavage.[4][5] For synthesizing a C-terminal amide, Rink Amide resin is the standard.[4][5]
| Resin Type | C-Terminal Functionality | Cleavage Conditions | Key Advantages & Considerations |
| Wang Resin | Carboxylic Acid | Strong Acid (e.g., >90% TFA) | Widely used, but loading can be prone to racemization for sensitive substrates.[5][6] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Very Mild Acid (e.g., 1-3% TFA, Acetic Acid) | Highly acid-labile, minimizing racemization during loading.[5][7] Allows for cleavage of fully protected compounds.[5] |
| Rink Amide Resin | Primary Amide | Strong Acid (e.g., >90% TFA) | Loading is a standard amide bond formation, generally straightforward.[5] Linker is cleaved simultaneously with side-chain protecting groups.[8] |
For incorporating this compound, 2-Chlorotrityl chloride resin is often the preferred choice to minimize the risk of epimerization at the chiral center adjacent to the carboxyl group.
The Chemistry of Activation and Coupling
To form a stable ester or amide bond with the resin, the carboxyl group of this compound must be activated. This is achieved using coupling reagents that convert the carboxylic acid into a highly reactive intermediate, susceptible to nucleophilic attack by the functional group on the resin.[1][9]
Common classes of coupling reagents include carbodiimides (e.g., DIC) and aminium/uronium or phosphonium salts (e.g., HATU, HBTU, PyBOP).[10][11][12]
-
For Wang Resin (Esterification): The esterification is typically mediated by a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP). To suppress potential racemization, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[6][12]
-
For 2-CTC Resin (Esterification): This resin's high reactivity allows for loading under milder, base-catalyzed conditions, typically using a hindered base like N,N-diisopropylethylamine (DIPEA) without the need for pre-activation, which is highly effective at preventing racemization.
-
For Rink Amide Resin (Amide Bond Formation): After deprotection of the resin's terminal Fmoc-protected amine, the coupling proceeds as a standard peptide coupling. High-efficiency reagents like HATU or HBTU are recommended.[10][11] HATU is particularly effective for coupling sterically hindered acids.[9][11]
Reaction Monitoring: The Key to a Self-Validating Protocol
A protocol's trustworthiness comes from built-in checkpoints. In solid-phase synthesis, it is crucial to confirm the completion of each coupling step before proceeding. The Kaiser test (or ninhydrin test) is an indispensable tool for this purpose.[13][14][15] It detects the presence of free primary amines on the resin.
-
After Fmoc-deprotection (e.g., on Rink Amide resin): A positive Kaiser test (intense blue beads) confirms the amine is free and ready for coupling.[13]
-
After coupling: A negative Kaiser test (colorless or yellow beads) indicates that the coupling reaction is complete.[13][14]
If a coupling reaction is incomplete, it should be repeated ("recoupled") before moving to the next step.[16]
Experimental Workflows & Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments. All manipulations should be performed in a dedicated solid-phase synthesis vessel equipped with a filter for easy washing.
General Workflow Diagram
Caption: General workflow for solid-phase synthesis.
Protocol 1: Loading this compound onto 2-CTC Resin
This protocol is optimized to prevent racemization.
Materials:
-
2-Chlorotrityl chloride resin (e.g., 1.0 mmol/g substitution)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Place the 2-CTC resin (1.0 g, 1.0 mmol) in a reaction vessel. Add DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.[4][17] Drain the DCM.
-
Acid Preparation: In a separate flask, dissolve this compound (1.2 eq, 1.2 mmol, 156 mg) in DCM (8 mL).
-
Coupling: Add the acid solution to the swollen resin. Then, add DIPEA (3.0 eq, 3.0 mmol, 522 µL) to the vessel. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted chloride sites on the resin, add MeOH (1.0 mL) to the vessel and agitate for an additional 30 minutes.[4]
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined gravimetrically (by weight gain) or by cleaving a small sample and analyzing the supernatant.
Protocol 2: Coupling a Primary Amine to Resin-Bound (R)-Tetrahydrofuran-3-carboxylate
This protocol describes the next step: forming an amide bond.
Materials:
-
Loaded resin from Protocol 3.2
-
Primary amine (R-NH₂)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the loaded resin (e.g., 0.5 g) in DMF (5 mL) for 30 minutes. Drain the DMF.
-
Activation/Coupling Cocktail: In a separate vial, dissolve the primary amine (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF (5 mL). Allow the mixture to pre-activate for 2-5 minutes.[4][11]
-
Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Confirmation (Optional): If the primary amine was attached to a linker that can be deprotected to reveal a new primary amine, a Kaiser test can be performed after that deprotection step to confirm the success of this coupling.
Protocol 3: Cleavage from Resin and Product Isolation
This protocol describes the final cleavage from a 2-CTC resin to yield the carboxylic acid product.
Materials:
-
Final, dried resin-bound product
-
Cleavage Cocktail: 95:2.5:2.5 (v/v/v) Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIS)[8][18]
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dry resin in a reaction vessel.
-
Cleavage: Add the fresh cleavage cocktail (approx. 10 mL per gram of resin) to the resin. Agitate the slurry at room temperature for 2-3 hours.[15] TIS is a scavenger used to trap reactive cations generated during cleavage.[18]
-
Filtration: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin beads with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
Concentration: Concentrate the combined filtrate under reduced pressure (roto-evaporation) to remove the majority of the TFA.
-
Precipitation: Add the concentrated oil to a centrifuge tube containing cold diethyl ether (approx. 40 mL). A white precipitate of the crude product should form.
-
Isolation: Cool the mixture at -20°C for 30 minutes to maximize precipitation. Centrifuge the tube, decant the ether, and wash the pellet with cold ether (2x).
-
Drying & Analysis: Dry the crude product under vacuum. Analyze the product by LC-MS and purify by reverse-phase HPLC.
Caption: Workflow for product cleavage and isolation.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent applications of solid-phase strategy in total synthesis of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 9. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. file.globalso.com [file.globalso.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. chempep.com [chempep.com]
- 17. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 18. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: Asymmetric Hydrogenation for the Synthesis of Chiral Amines
Prepared by: Gemini, Senior Application Scientist
Abstract
Chiral amines are fundamental building blocks in modern chemistry, forming the structural core of approximately 40-45% of small-molecule pharmaceuticals, as well as numerous agrochemicals and fine chemicals.[1][2] The imperative for enantiomerically pure compounds has driven the development of highly efficient and sustainable synthetic methods. Among these, transition metal-catalyzed asymmetric hydrogenation (AH) stands out as a premier strategy, offering exceptional atom economy, high enantioselectivity, and operational simplicity.[2] This guide provides an in-depth exploration of asymmetric hydrogenation for synthesizing chiral amines from various prochiral precursors, including imines, enamines, and nitroolefins. We will delve into the mechanistic principles, examine state-of-the-art catalytic systems, present detailed experimental protocols, and offer practical troubleshooting advice for researchers, scientists, and professionals in drug development.
The Strategic Importance of Asymmetric Hydrogenation
The synthesis of chiral amines has traditionally relied on methods such as the resolution of racemates, which is inherently inefficient with a maximum theoretical yield of 50%. Catalytic asymmetric synthesis provides a more elegant and sustainable solution. Asymmetric hydrogenation (AH) and its variant, asymmetric transfer hydrogenation (ATH), are particularly powerful because they directly convert prochiral unsaturated nitrogen-containing compounds into valuable chiral amines with minimal waste.[1][2]
The core of this technology lies in a chiral catalyst, typically a complex of a transition metal (such as Iridium, Rhodium, or Ruthenium) with an optically active ligand. The ligand creates a chiral environment around the metal center, forcing the hydrogenation to occur selectively on one face of the substrate, thereby generating one enantiomer in excess.
Key Substrates for Chiral Amine Synthesis:
-
Imines (C=N): The most direct precursors to α-chiral amines.[2]
-
Enamines (C=C-N): Useful for producing tertiary amines and other complex structures.[3][4]
-
Nitroolefins (C=C-NO₂): Serve as precursors to valuable β-amino nitroalkanes, which can be further transformed into other chiral amine derivatives.[5][6]
Mechanistic Principles and Core Catalytic Systems
The efficacy of asymmetric hydrogenation hinges on the intricate dance between the metal catalyst, the chiral ligand, and the substrate. While specific pathways vary, a general understanding of the catalytic cycle is crucial for rational catalyst selection and reaction optimization.
Most modern iridium, rhodium, and ruthenium-based systems for imine hydrogenation are believed to operate through an outer-sphere mechanism .[7] In this pathway, the imine substrate is not directly coordinated to the metal center. Instead, the key hydride transfer step occurs from a metal-hydride species to a protonated iminium ion, which is held in proximity to the chiral catalyst through non-covalent interactions, such as hydrogen bonding.[8]
A seminal class of catalysts for this transformation are the Noyori-type half-sandwich complexes, such as [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)].[9][10] These catalysts are exceptionally effective for the asymmetric transfer hydrogenation (ATH) of both ketones and imines and can be adapted for direct hydrogenation (AH) with gaseous H₂ under acidic conditions.[10][11][12]
Caption: Generalized catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
Catalyst Selection Guide for Key Substrates
The choice of metal and ligand is paramount and depends heavily on the substrate class. While extensive screening is often necessary, certain catalyst families have emerged as frontrunners for specific transformations.
Asymmetric Hydrogenation of Imines
Imines are the most widely used substrates but present challenges like potential catalyst deactivation by the basic amine product.[2]
-
Iridium Catalysts: Cationic Iridium(I) complexes with chiral P,N ligands (e.g., PHOX) or phosphine-amine-phosphine (PNP) ligands are highly effective, particularly for N-aryl and challenging dialkyl imines.[2][13][14] They often provide excellent enantioselectivities under relatively mild conditions.[14]
-
Rhodium Catalysts: Rhodium complexes, particularly those derived from chiral diamines like TsDPEN, are superior for the asymmetric transfer hydrogenation of various imines, using formic acid/triethylamine as the hydrogen source.[15][16]
-
Ruthenium Catalysts: Ruthenium complexes featuring diphosphine and diamine ligands (e.g., Xyl-Skewphos/DPEN-Ru) have demonstrated high turnover numbers and enantioselectivities for a broad range of aromatic and heteroaromatic ketimines.[1][17]
| Catalyst Family | Metal | Typical Substrate | Key Advantages | Representative Ligand(s) |
| PHOX-Type | Ir | N-Aryl Ketimines | High enantioselectivity, well-studied. | SimplePHOX, Spiro-PHOX |
| SpiroPNP | Ir | Dialkyl Ketimines | Solves difficult substrate class.[13] | Spiro Phosphine-Amine-Phosphine |
| TsDPEN-Type | Ru, Rh | Cyclic & Acyclic Imines | Gold standard for ATH, robust.[10][11] | N-Tosyl-DPEN |
| Diphosphine/Diamine | Ru | Aromatic Ketimines | High TON, excellent ee.[1] | Skewphos, BINAP/DPEN |
Asymmetric Hydrogenation of Enamines
Enamines provide a route to chiral tertiary amines. The hydrogenation of these electron-rich olefins can be challenging.
-
Rhodium Catalysts: Cationic rhodium complexes with chiral diphosphine ligands have shown high efficiency for the hydrogenation of sterically hindered tetrasubstituted enamines.[18][19]
-
Titanocene Catalysts: Chiral titanocene catalysts have been successfully applied to the hydrogenation of 1,1-disubstituted enamines, affording tertiary amines with high enantiomeric excesses.[4]
Asymmetric Hydrogenation of Nitroolefins
This method provides access to chiral β-amino nitroalkanes. Recent advances have focused on using more sustainable, earth-abundant metals.
-
Nickel Catalysts: Nickel complexes with chiral diphosphine ligands have been developed for the efficient hydrogenation of β-acylamino nitroolefins under mild conditions, offering a cost-effective alternative to precious metal catalysts.[5][6][20]
Experimental Protocols
Safety Precaution: All procedures involving hydrogen gas must be conducted in a well-ventilated fume hood using a properly rated and maintained autoclave or pressure vessel. Always purge the system with an inert gas (N₂ or Ar) before introducing H₂ and before opening it to the atmosphere.
Protocol 1: General Procedure for Asymmetric Hydrogenation of an N-Aryl Imine using an in situ Generated Iridium Catalyst
This protocol describes a typical procedure for the hydrogenation of N-(1-phenylethylidene)aniline using an Iridium catalyst generated in situ.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
Chiral P,N-Ligand (e.g., (S)-SimplePHOX)
-
N-(1-phenylethylidene)aniline (Substrate)
-
Iodine (I₂) (Additive/Activator)
-
Anhydrous, degassed Dichloromethane (DCM)
-
Pressurized hydrogenation vessel (autoclave) with a magnetic stir bar
-
High-purity hydrogen gas
Caption: Standard workflow for a typical asymmetric hydrogenation experiment.
Procedure:
-
Catalyst Preparation (in a glovebox):
-
To a clean, dry vial, add [Ir(COD)Cl]₂ (e.g., 2.0 mg, 0.003 mmol, 0.5 mol%) and the chiral ligand (e.g., 0.0066 mmol, 1.1 eq. to Ir).
-
Add 2.0 mL of anhydrous, degassed DCM. Stir the mixture for 20-30 minutes at room temperature. The solution should become homogeneous and typically changes color. Causality: This step allows for the formation of the active [Ir(Ligand)(COD)]Cl complex.
-
-
Reaction Setup:
-
In a separate vial, dissolve the imine substrate (e.g., 1.2 mmol, 1.0 eq.) and I₂ (e.g., 0.012 mmol, 1 mol%) in 4.0 mL of anhydrous, degassed DCM. Causality: Iodine often acts as an additive to enhance catalyst activity and stability, possibly by preventing catalyst deactivation pathways.
-
Transfer the substrate solution to the glass liner of the autoclave containing a stir bar.
-
Using a syringe, transfer the prepared catalyst solution to the autoclave liner.
-
Seal the autoclave securely.
-
-
Hydrogenation:
-
Remove the autoclave from the glovebox and connect it to a hydrogen line in a fume hood.
-
Purge the autoclave by pressurizing with H₂ (to ~5 bar) and venting carefully (3-5 cycles) to remove all air.
-
Pressurize the vessel to the desired pressure (e.g., 50 bar).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25 °C).
-
-
Monitoring and Work-up:
-
Allow the reaction to proceed for the determined time (e.g., 12-24 hours). Monitor the pressure drop to gauge hydrogen consumption.
-
Once complete, cool the vessel to room temperature. Carefully vent the excess hydrogen. Purge the system with an inert gas (N₂ or Ar).
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure. The crude product can be purified by silica gel column chromatography.
-
Protocol 2: Analysis of Enantiomeric Excess (ee) by Chiral HPLC
Determining the enantiomeric excess is a critical final step to validate the success of the reaction.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified amine product (~1 mg/mL) in the mobile phase solvent (e.g., a mixture of hexane and isopropanol).
-
Instrument Setup:
-
Column: Use a suitable chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v) is common. The exact ratio must be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the product absorbs (e.g., 254 nm).
-
-
Analysis:
-
Inject a sample of the racemic amine (if available) to identify the retention times of both enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas for the two enantiomers (A₁ and A₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100 .
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Impure substrate or solvent (e.g., water, oxygen). 3. Insufficient H₂ pressure or temperature. 4. Catalyst poisoning. | 1. Prepare fresh catalyst; ensure precursor and ligand are pure. 2. Use anhydrous, degassed solvents; purify substrate. 3. Increase H₂ pressure and/or reaction temperature incrementally. 4. Check substrate for potential poisons (e.g., sulfur compounds). |
| Low Enantioselectivity (ee) | 1. Suboptimal ligand for the substrate. 2. Reaction temperature is too high. 3. Incorrect solvent polarity. 4. Racemization of product under reaction conditions. | 1. Screen a library of different chiral ligands.[21] 2. Lower the reaction temperature; this often increases selectivity at the cost of reaction rate.[21] 3. Screen different solvents (e.g., DCM, Toluene, THF, Methanol). 4. Check for acidic or basic impurities that might catalyze racemization. |
| Poor Reproducibility | 1. Inconsistent purity of reagents or solvents. 2. Trace amounts of oxygen or moisture. 3. Inconsistent catalyst preparation or loading. | 1. Use reagents from the same batch; re-purify if necessary. 2. Ensure rigorous inert atmosphere techniques (glovebox, Schlenk line). 3. Standardize catalyst preparation protocol; use precise measurements for catalyst loading. |
Conclusion and Future Outlook
Asymmetric hydrogenation is an indispensable tool for the modern synthetic chemist, providing reliable and efficient access to enantiomerically enriched amines. The continued development of novel catalysts based on Iridium, Rhodium, and Ruthenium has expanded the scope of this reaction to include increasingly challenging substrates.[1] Looking forward, the field is moving towards more sustainable practices, with a growing focus on catalysts derived from earth-abundant, first-row transition metals like Nickel, Iron, and Cobalt, which promise to reduce the cost and environmental impact of these vital transformations.[5][20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Nickel-catalyzed asymmetric hydrogenation of β-acylamino nitroolefins: an efficient approach to chiral amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kanto.co.jp [kanto.co.jp]
- 12. Enantioselective hydrogenation of cyclic imines catalysed by Noyori–Ikariya half-sandwich complexes and their analogues - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06712J [pubs.rsc.org]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. Iridium-catalyzed asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Nickel-catalyzed asymmetric hydrogenation of β-acylamino nitroolefins: an efficient approach to chiral amines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of (R)-Tetrahydrofuran-3-carboxylic acid Coupling Reactions
Welcome to the technical support center for the optimization of coupling reactions involving (R)-Tetrahydrofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of amide bond formation with this versatile chiral building block. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Product Yield in the Amide Coupling Reaction
Question: My amide coupling reaction with this compound is resulting in low or no desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or nonexistent yields in amide coupling reactions are a common challenge. The primary culprits often involve inefficient activation of the carboxylic acid, issues with the amine coupling partner, or suboptimal reaction conditions.[1] Let's break down the potential causes and solutions:
-
Incomplete Carboxylic Acid Activation: The first crucial step in amide bond formation is the activation of the carboxyl group.[1][2] If the coupling reagent is not effective or is used in insufficient amounts, this activation will be incomplete, leading to poor yields.
-
Troubleshooting:
-
Choice of Coupling Reagent: For a somewhat sterically demanding acid like this compound, standard carbodiimide reagents like DCC or EDC might not be sufficient, especially if the amine is also hindered.[3][4][5] Consider switching to more potent uronium-based (e.g., HATU, HBTU, COMU) or phosphonium-based (e.g., PyBOP, PyAOP) coupling reagents.[3][4][5][6] These reagents often lead to faster reaction times and higher yields with challenging substrates.[2][3]
-
Reagent Stoichiometry: Ensure you are using an adequate amount of the coupling reagent. A slight excess (1.1-1.5 equivalents) is often beneficial.
-
-
-
Amine Reactivity and Side Reactions: The nature of your amine partner plays a significant role.
-
Troubleshooting:
-
Amine Basicity: A common side reaction is the acid-base reaction between the carboxylic acid and the amine, forming a salt and rendering the amine non-nucleophilic.[1] The addition of a non-nucleophilic base is critical to neutralize any generated acid and keep the amine in its free, reactive form.
-
Steric Hindrance: If both the carboxylic acid and the amine are sterically bulky, the reaction rate can be significantly reduced.[1] In such cases, elevating the reaction temperature (within the stability limits of your reactants and reagents) or extending the reaction time may be necessary.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can dramatically influence the outcome.[1]
-
Troubleshooting:
-
Solvent Selection: The most common solvents for amide coupling are DMF and DCM.[7] However, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate, and dimethyl carbonate have shown excellent compatibility with many coupling reagents, particularly COMU.[7][8] Ensure your chosen solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.[1]
-
Base Selection: The most frequently used bases are N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).[5] For reactions at a higher risk of racemization, a weaker base like sym-collidine may be a better choice.[5]
-
-
Epimerization/Racemization of the Chiral Center
Question: I am observing a loss of stereochemical integrity at the chiral center of my this compound during the coupling reaction. How can I prevent this?
Answer:
Preserving the stereochemistry of a chiral carboxylic acid is paramount, especially in pharmaceutical applications. Racemization can occur through the formation of an oxazolone intermediate, which is facilitated by an acidic alpha-proton.[2]
-
Mechanism of Racemization: The activation of the carboxyl group can increase the acidity of the alpha-hydrogen. A base can then abstract this proton, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in racemization.
-
Strategies to Minimize Racemization:
-
Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its more reactive analog, 1-hydroxy-7-azabenzotriazole (HOAt), is a classic and effective strategy.[2][3] These additives react with the activated carboxylic acid to form an active ester intermediate, which is less prone to racemization and readily reacts with the amine.[3]
-
Choice of Coupling Reagent: Certain coupling reagents are inherently less likely to cause racemization. Uronium reagents like HATU are known to react faster and with less epimerization compared to HBTU.[3] Phosphonium reagents like BOP are also known for minimal racemization.[3][5]
-
Base Selection: As mentioned earlier, using a weaker, non-nucleophilic base such as sym-collidine can reduce the risk of racemization compared to stronger bases like DIPEA.[5]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help minimize racemization by slowing down the rate of the competing epimerization pathway.
-
Difficulty in Removing Byproducts
Question: After my coupling reaction, I'm struggling to purify my desired amide from the reaction byproducts. What are the common byproducts and how can I simplify purification?
Answer:
The byproducts generated depend heavily on the coupling reagent used.
-
Carbodiimide Byproducts:
-
DCC: Forms dicyclohexylurea (DCU), which is notoriously insoluble in most organic solvents and can often be removed by filtration.[3][4] However, for solid-phase synthesis, this insolubility is problematic.[3]
-
DIC: Forms diisopropylurea, which is more soluble in common organic solvents, making it a better choice for solid-phase synthesis but requiring chromatographic purification in solution-phase.[3][4]
-
EDC: This water-soluble carbodiimide and its corresponding urea byproduct can be easily removed by an aqueous workup, making it a popular choice for solution-phase synthesis.[3][4]
-
-
Uronium and Phosphonium Byproducts:
-
Byproducts from reagents like HATU, HBTU, and PyBOP are generally water-soluble and can be removed with an aqueous extraction.
-
A significant drawback of the original phosphonium reagent, BOP, is the formation of the highly carcinogenic byproduct hexamethylphosphoramide (HMPA).[3][6] For this reason, safer alternatives like PyBOP, where the dimethylamino groups are replaced with pyrrolidine, were developed.[2][6]
-
-
General Purification Strategy:
-
Quench: After the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.[1]
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate or DCM.[1]
-
Wash: Wash the organic layer sequentially with a mild acid (e.g., 1N HCl) to remove unreacted amine and basic byproducts, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.[1]
-
Chromatography: If necessary, purify the crude product by column chromatography.
-
Experimental Protocols & Data
General Protocol for Amide Coupling using HATU
This protocol provides a robust starting point for the coupling of this compound.
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, follow the general purification strategy outlined above.
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the general characteristics of commonly used coupling reagents to aid in your selection process.
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Low cost, readily available.[4] | Can lead to racemization without additives, byproduct removal can be challenging (especially for DCC).[3][5] |
| Uronium/Aminium Salts | HATU, HBTU, TBTU, COMU | High coupling efficiency, fast reaction rates, low racemization (especially HATU).[3][4][5] | Higher cost compared to carbodiimides. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Excellent for sterically hindered couplings, low racemization.[4][5] | BOP produces a carcinogenic byproduct (HMPA).[3][6] |
Visualizing the Workflow
General Amide Coupling Workflow
The following diagram illustrates the key steps in a typical amide coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. peptide.com [peptide.com]
- 4. file.globalso.com [file.globalso.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for (R)-Tetrahydrofuran-3-carboxylic Acid Derivatives
Welcome to the technical support center for the purification of (R)-Tetrahydrofuran-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. As a chiral building block crucial in pharmaceutical synthesis, achieving high chemical and enantiomeric purity is paramount.[1] This resource provides troubleshooting guides and frequently asked questions to navigate the complexities of purifying these valuable compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound and its derivatives, providing a foundational understanding of key principles and techniques.
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Impurities can originate from starting materials, side reactions, or degradation products. Common impurities include:
-
Starting materials: Unreacted precursors from the synthetic route.
-
Diastereomers and enantiomers: The opposite enantiomer, (S)-Tetrahydrofuran-3-carboxylic acid, is a common impurity that can be difficult to separate. Diastereomers may form if other stereocenters are present in the molecule.
-
Solvents: Residual solvents from the reaction or workup.
-
Byproducts: These can arise from side reactions such as over-oxidation, reduction, or rearrangement. For instance, in syntheses involving cyclization, isomers or incompletely cyclized products may be present.[2]
Q2: What are the primary methods for purifying this compound and its derivatives?
A2: The primary purification methods include:
-
Recrystallization: This is a powerful technique for purifying solid compounds.[3][4] It relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures.[4][5]
-
Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase.[6] Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography can be employed.[6][7]
-
Chiral Chromatography: For separating enantiomers, specialized chiral stationary phases (CSPs) are necessary.[8][9] This is often the most effective method for achieving high enantiomeric excess (% ee).
-
Acid-Base Extraction: As a carboxylic acid, the target compound can be selectively extracted into an aqueous basic solution, leaving neutral and basic impurities in the organic phase.[10][11] The acid can then be recovered by acidifying the aqueous layer.[10][11]
Q3: How do I choose an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent should:
-
Dissolve the compound well at elevated temperatures but poorly at low temperatures.[11]
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
-
Have a boiling point below the melting point of the compound.
It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions. Common solvents for recrystallization of carboxylic acids include water, alcohols (e.g., ethanol, isopropanol), ethyl acetate, and toluene, or mixtures thereof.[10]
Q4: When is chiral chromatography necessary, and how do I select a chiral column?
A4: Chiral chromatography is essential when you need to separate enantiomers to achieve high optical purity.[9][12] The selection of a chiral stationary phase (CSP) is crucial and often requires screening. CSPs are typically based on polysaccharides (e.g., cellulose, amylose), proteins, or synthetic chiral polymers.[13] The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) also significantly impacts the separation.[8][13] Consulting literature for similar compounds or utilizing a column screening service can save considerable time and resources.
Section 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the purification of this compound derivatives.
Troubleshooting Scenario 1: Poor Yield After Recrystallization
Symptom: You observe a significant loss of your product after recrystallization, resulting in a low yield of purified crystals.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Solvent Choice | The compound may be too soluble in the chosen solvent, even at low temperatures. | 1. Re-evaluate Solvent: Screen for a solvent in which your compound has lower solubility at cold temperatures. 2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature. Then, slowly add a miscible "poor" solvent (anti-solvent) until the solution becomes turbid. Reheat to clarify and then cool slowly.[4] |
| Using Too Much Solvent | An excessive amount of solvent will keep more of your product dissolved, even after cooling. | 1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Concentrate the Solution: If too much solvent was added, carefully evaporate some of it to reach the saturation point before cooling. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or an oil, which can trap impurities. | 1. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Insulate the Flask: Insulating the flask can promote slower cooling and the formation of larger, purer crystals. |
| Premature Crystallization | The compound crystallizes out of solution too early, for instance, during hot filtration. | 1. Preheat Funnel and Flask: Use a pre-heated funnel and receiving flask for hot filtration. 2. Use a Small Amount of Excess Hot Solvent: Add a slight excess of hot solvent before filtration to keep the compound dissolved. |
Experimental Protocol: Step-by-Step Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (or near boiling) while stirring until the solid completely dissolves.[5] Add more solvent in small portions if necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated carbon, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[11]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Scenario 2: Incomplete Separation During Column Chromatography
Symptom: Your target compound co-elutes with impurities, resulting in poor separation and impure fractions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Eluent System | The polarity of the mobile phase is not optimized for separating your compound from impurities. | 1. TLC Optimization: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (ΔRf > 0.2) between your product and impurities. 2. Gradient Elution: If a single solvent system is ineffective, use a gradient elution where the polarity of the mobile phase is gradually increased.[6] |
| Column Overloading | Too much sample has been loaded onto the column, exceeding its separation capacity. | 1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is a 1:20 to 1:100 ratio of sample to stationary phase by weight. 2. Use a Larger Column: If a large amount of material needs to be purified, use a column with a larger diameter. |
| Poor Column Packing | An improperly packed column can have channels or cracks, leading to band broadening and poor separation. | 1. Repack the Column: Ensure the stationary phase is packed uniformly without any air bubbles or cracks. Use a slurry packing method for better results. |
| Compound Tailing on Silica Gel | The carboxylic acid group can interact strongly with the acidic silanol groups on the silica surface, causing peak tailing. | 1. Add an Acidic Modifier: Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent. This will protonate the silanol groups and reduce their interaction with your acidic compound. 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a reversed-phase C18 column.[7] |
dot
Caption: A general workflow for the purification and analysis of this compound derivatives.
Troubleshooting Scenario 3: Poor Resolution in Chiral HPLC
Symptom: The enantiomers of your compound are not well-separated, showing overlapping peaks in the chromatogram.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Mobile Phase | The composition of the mobile phase is not ideal for achieving chiral recognition on the selected CSP. | 1. Vary Solvent Ratios: Systematically adjust the ratio of the solvents in your mobile phase (e.g., hexane/isopropanol for normal phase). 2. Add Modifiers: For normal phase, small amounts of additives like ethanol or methanol can significantly affect selectivity. For reversed-phase, adjusting the pH or buffer concentration can be beneficial.[8] |
| Incorrect Column Temperature | Temperature can have a significant impact on chiral separations.[8][12] | 1. Optimize Temperature: Analyze your sample at different column temperatures (e.g., in 5°C increments). Lower temperatures often improve resolution, but this is not always the case.[8] |
| Unsuitable Chiral Stationary Phase (CSP) | The chosen CSP may not be effective for your specific compound. | 1. Screen Different CSPs: Test a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based).[8] |
| Low Column Efficiency | The column may be old, contaminated, or damaged, leading to broad peaks and poor resolution. | 1. Wash the Column: Follow the manufacturer's instructions for column washing and regeneration. 2. Check System Performance: Ensure the HPLC system is performing optimally (e.g., check for leaks, ensure proper pump function). 3. Replace the Column: If performance does not improve, the column may need to be replaced. |
dot
Caption: A decision-making flowchart for troubleshooting poor resolution in chiral HPLC.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. teledyneisco.com [teledyneisco.com]
- 8. benchchem.com [benchchem.com]
- 9. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Common side reactions in the synthesis of (R)-Tetrahydrofuran-3-carboxylic acid amides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for the synthesis of (R)-Tetrahydrofuran-3-carboxylic acid amides, a crucial building block in medicinal chemistry. Our focus is to address the common side reactions encountered during amide bond formation, with a primary emphasis on preserving the critical (R)-stereochemistry and ensuring high product purity. This document is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may face in the lab.
Troubleshooting Guide & FAQs
Question 1: I'm observing significant epimerization of my chiral center. How can I maintain the (R)-configuration of my product?
Answer: This is the most critical challenge in the synthesis of this specific amide. The stereocenter at the C3 position of the tetrahydrofuran ring is adjacent to the carboxylic acid, making the α-proton susceptible to abstraction during the activation step of the amide coupling reaction. This leads to epimerization (or racemization), compromising the stereochemical purity of your final product.[1][2] The primary mechanism involves the formation of a planar enolate or a related intermediate, which can be re-protonated from either face, scrambling the stereocenter.[3]
To suppress epimerization, a systematic approach to optimizing your reaction conditions is necessary. This involves careful selection of the coupling reagent, additives, base, and reaction temperature.
Caption: Troubleshooting workflow for minimizing epimerization.
Standard carbodiimides like DCC and EDC are cost-effective but can lead to significant racemization when used alone because they form a highly reactive O-acylisourea intermediate.[4][5][6] Modern coupling reagents are designed to minimize this side reaction.
| Coupling Reagent Class | Examples | Propensity for Epimerization | Byproduct Characteristics |
| Carbodiimides | DCC, EDC, DIC | High (when used alone) | DCC: Forms insoluble DCU (removed by filtration).[4] EDC/DIC: Forms water-soluble ureas (removed by aqueous workup).[4][7] |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | Low to Moderate | Water-soluble byproducts. Can react with the amine nucleophile in a side reaction.[5] |
| Phosphonium Salts | PyBOP, PyAOP | Low | Generally high-yielding with low racemization. Byproducts are typically water-soluble. Does not react with the free amine component.[5][8] |
| Phosphonic Anhydrides | T3P® (n-Propanephosphonic acid anhydride) | Very Low | Byproducts are water-soluble and easily removed.[9][10] Considered a green and cost-effective option.[9] |
| Other | Ynamides, B(OCH₂CF₃)₃ | Very Low / Racemization-Free | Often require specific conditions but are highly effective for challenging substrates.[1][11][12] |
Recommendation: For substrates prone to epimerization, switching from a simple carbodiimide to T3P® or a phosphonium salt like PyBOP is a highly effective first step.[8][9]
If you must use a carbodiimide reagent (e.g., EDC), the addition of 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is essential. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to epimerization.[4][5] This two-step activation process significantly preserves the stereochemical integrity.
The choice of base is critical, as it can directly abstract the α-proton.[3]
-
Avoid Strong Bases: Strong, non-hindered bases like triethylamine (TEA) can accelerate epimerization.
-
Use Weaker or Hindered Bases: Weaker bases like pyridine or sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are preferred.[13] A combination of T3P® with pyridine at low temperatures has been shown to be exceptionally effective at preventing epimerization.[9][10][14]
-
Lower the Temperature: Performing the reaction at 0 °C or even lower temperatures significantly reduces the rate of epimerization relative to the rate of amide bond formation.[10]
This protocol is adapted from methodologies proven to be effective for epimerization-prone substrates.[9][10]
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF or EtOAc).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine (2.0-3.0 equiv).
-
Amine Addition: Add the desired amine (1.0-1.1 equiv) to the solution.
-
Coupling Reagent Addition: Slowly add T3P® (1.5 equiv, typically as a 50% solution in EtOAc) dropwise, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction by adding aqueous HCl (1M). Extract the product with an organic solvent (e.g., EtOAc). The water-soluble phosphonic acid byproducts will remain in the aqueous layer.[9][10]
-
Purification: Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
-
Analysis: Determine the enantiomeric ratio (er) of the final product using chiral HPLC to confirm the retention of stereochemistry.
Question 2: My reaction is messy, and purification is difficult. What are the likely byproducts and how can I remove them?
Answer: Purification challenges usually stem from byproducts generated by the coupling reagent or from side reactions of the activated carboxylic acid. Identifying the likely culprits based on your chosen reagents is the key to designing an effective purification strategy.
Caption: General purification workflow for amide synthesis.
-
N-Acylurea Formation (Carbodiimides): The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is a common byproduct when using EDC or DCC without additives.[13][15] This side reaction consumes the activated acid and is difficult to reverse.
-
Prevention: Use HOBt/HOAt as an additive, which traps the O-acylisourea before it can rearrange.[13] Using solvents with low dielectric constants (e.g., DCM) can also minimize this side reaction.[15]
-
Removal: N-acylureas are often challenging to separate from the desired amide due to similar polarities. Careful column chromatography is typically required.
-
-
Urea Byproducts (Carbodiimides): Every mole of carbodiimide used generates one mole of a urea byproduct.[16]
-
Dicyclohexylurea (DCU): From DCC, this byproduct is insoluble in most common organic solvents (like DCM, THF, EtOAc) and can be easily removed by filtration.[4][8]
-
EDC-Urea: From EDC, this byproduct (1-ethyl-3-(3-dimethylaminopropyl)urea) is water-soluble and is easily removed with an acidic aqueous wash during workup.[4][7][16]
-
-
Guanidinium Byproducts (Aminium/Uronium Salts): Reagents like HBTU and HATU can react directly with the amine nucleophile, especially if the amine is added before the carboxylic acid is fully activated. This forms a guanidinium byproduct and consumes the amine.
-
Prevention: Ensure the correct order of addition. Always pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine.[13]
-
Question 3: My reaction yield is low, even after addressing epimerization and purification issues. What else could be going wrong?
Answer: If epimerization is controlled and byproducts are accounted for, low yields often point to other competing reaction pathways or decomposition of reactive intermediates.
-
Symmetric Anhydride Formation: The activated O-acylisourea intermediate can react with a second molecule of the carboxylic acid to form a symmetric anhydride.[15] While this anhydride is still reactive towards the amine, this pathway can sometimes be less efficient and complicates the reaction mixture.
-
Hydrolysis of Activated Species: The presence of water in the reaction can hydrolyze the activated intermediate (e.g., O-acylisourea or active ester) back to the starting carboxylic acid, effectively halting the reaction.[7]
-
Prevention: Ensure all glassware is thoroughly dried and use anhydrous solvents. Run the reaction under an inert atmosphere (nitrogen or argon).
-
-
Decomposition of Reagents: Some coupling reagents can degrade over time, especially if stored improperly. For example, aqueous solutions of EDC are prone to hydrolysis.[17]
-
Prevention: Use fresh, high-quality reagents and solvents. Check the stability and storage recommendations for your specific coupling agent.
-
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. file.globalso.com [file.globalso.com]
- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. Carbodiimide - Wikipedia [en.wikipedia.org]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
Chiral HPLC methods for determining the enantiomeric purity of (R)-Tetrahydrofuran-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the enantiomeric purity determination of (R)-Tetrahydrofuran-3-carboxylic acid using chiral High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on method development, troubleshooting, and validation.
Frequently Asked Questions (FAQs)
Q1: Why is direct chiral HPLC separation of Tetrahydrofuran-3-carboxylic acid challenging?
This compound is a small, polar molecule with limited chromophores, which can present several analytical challenges. Its high polarity can lead to poor retention on common reversed-phase columns, and its weak UV absorbance requires sensitive detection methods. The key challenge in chiral separation is finding a chiral stationary phase (CSP) that provides sufficient stereochemical recognition for effective enantiomeric resolution.[1][2]
Q2: What are the primary approaches for separating the enantiomers of Tetrahydrofuran-3-carboxylic acid?
There are two main strategies for this type of analysis:
-
Direct Chiral HPLC: This is the most common approach, where the enantiomers are separated directly on a chiral stationary phase (CSP).[3][4] The key is selecting a CSP that can interact differently with the (R) and (S) enantiomers.
-
Indirect Chiral HPLC (Pre-column Derivatization): In this method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers.[4][5] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (like a C18).[4] This can also improve UV detection if a chromophore is introduced.[6]
Q3: Which type of chiral stationary phase (CSP) is most likely to be successful for this analysis?
For acidic compounds like Tetrahydrofuran-3-carboxylic acid, several types of CSPs are good candidates:
-
Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose): These are broadly applicable and can be used in normal-phase, reversed-phase, and polar organic modes.[7][8] They are often the first choice for screening.
-
Anion-exchange type CSPs (e.g., CHIRALPAK QN-AX, QD-AX): These are specifically designed for the enantioseparation of acidic compounds, operating on an ion-exchange mechanism.[9]
-
Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic T): These are also known to be effective for separating chiral acids.[7]
Q4: What is the role of mobile phase additives in this separation?
Mobile phase additives are crucial for achieving good peak shape and resolution, especially for acidic analytes.[10][11]
-
Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid, Acetic Acid): For an acidic compound, adding a small amount of a stronger acid to the mobile phase (typically 0.1%) suppresses the ionization of the analyte's carboxylic acid group.[10][12] This leads to better peak shapes and more reproducible retention times by minimizing undesirable interactions with the stationary phase.[11]
-
Basic Additives (e.g., Diethylamine - DEA): While less common for acidic analytes, basic additives are used to mask active sites on the silica surface of the CSP, which can also improve peak shape.[10] However, for an acidic analyte, an acidic additive is the standard choice.
Chiral HPLC Method Development Workflow
This workflow provides a systematic approach to developing a robust chiral HPLC method for this compound.
Caption: A systematic workflow for chiral HPLC method development.
Recommended Starting Conditions for Method Screening
The following table provides recommended starting points for screening different chiral stationary phases and mobile phase conditions.
| Parameter | Condition 1: Normal Phase | Condition 2: Polar Organic | Condition 3: Reversed-Phase |
| Recommended CSPs | Immobilized Polysaccharide (e.g., Chiralpak IA, IB, IC) | Immobilized Polysaccharide (e.g., Chiralpak IA, IB, IC) | Immobilized Polysaccharide, Chirobiotic T |
| Mobile Phase | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) | Acetonitrile (ACN) or Methanol (MeOH) | Water / Acetonitrile (ACN) or Methanol (MeOH) |
| Typical Ratio (v/v) | 80:20 | 100% ACN or MeOH with additive | 50:50 |
| Acidic Additive | 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | 0.1% Formic Acid or Phosphoric Acid (to pH 2-2.5)[12] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 210 nm (due to weak chromophore) or Refractive Index (RI) | UV at 210 nm | UV at 210 nm |
Experimental Protocol: Direct Chiral HPLC Method
This protocol is a starting point based on the principles of chiral separation for acidic compounds.
-
Mobile Phase Preparation:
-
For a normal phase separation, prepare a mobile phase of n-Hexane:Ethanol (80:20 v/v) with 0.1% Trifluoroacetic Acid.
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly.
-
-
Sample Preparation:
-
Prepare a racemic standard of (R/S)-Tetrahydrofuran-3-carboxylic acid at a concentration of 1.0 mg/mL in the mobile phase.
-
Prepare a sample of the (R)-enantiomer at 1.0 mg/mL to identify the peak elution order.
-
Prepare a spiked sample by adding a small amount of the (S)-enantiomer to the (R)-enantiomer sample to confirm the elution order and resolution.
-
-
Chromatographic Conditions:
-
Column: Chiralpak IB (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: n-Hexane:Ethanol:TFA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution.
-
Inject the (R)-enantiomer sample to confirm which peak corresponds to the desired enantiomer.
-
Inject the test sample to determine the area percent of the undesired (S)-enantiomer.
-
Troubleshooting Guide
Caption: A troubleshooting guide for common chiral HPLC issues.
Issue 1: No Separation or Poor Resolution (Resolution < 1.5)
-
Potential Causes:
-
The selected Chiral Stationary Phase (CSP) does not provide enantiorecognition for the analyte.[7]
-
The mobile phase composition is not optimal; it may be too strong or too weak, or the wrong polarity.
-
The mobile phase additive is incorrect or absent. For acidic compounds, an acidic additive is generally required to achieve separation.[10]
-
-
Suggested Solutions:
-
Screen Different CSPs: Test CSPs from different families (e.g., switch from a polysaccharide to an anion-exchange column).
-
Change Mobile Phase Mode: If using normal phase, try polar organic or reversed-phase conditions, as the separation mechanism can change dramatically.[12]
-
Optimize Mobile Phase Composition: Systematically vary the ratio of the strong solvent (e.g., alcohol in normal phase). A weaker mobile phase (less alcohol) generally increases retention and may improve resolution.
-
Vary the Additive: Change the type of acidic additive (e.g., from TFA to acetic acid) or optimize its concentration (e.g., from 0.1% to 0.2%).
-
Issue 2: Peak Tailing or Asymmetry (Tailing Factor > 1.5)
-
Potential Causes:
-
Secondary Interactions: The acidic analyte may be interacting with residual silanol groups on the silica support of the CSP, causing tailing.[13]
-
Analyte Ionization: If the mobile phase pH is not acidic enough, the carboxylic acid will be partially ionized, leading to poor peak shape.[13][14]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing broad and tailing peaks.[15][16]
-
-
Suggested Solutions:
-
Increase Acidic Additive Concentration: Increase the concentration of TFA or formic acid to 0.2% to better suppress analyte ionization and mask silanol groups.
-
Adjust pH: In reversed-phase, ensure the mobile phase pH is at least one to two units below the pKa of the carboxylic acid.[13]
-
Reduce Sample Concentration: Dilute the sample by a factor of 5 or 10 and re-inject.
-
Use a Weaker Injection Solvent: Dissolve the sample in a solvent weaker than the mobile phase to prevent peak distortion.[15]
-
Issue 3: Inconsistent or Drifting Retention Times
-
Potential Causes:
-
Insufficient Column Equilibration: Chiral columns, especially in normal phase, can require long equilibration times.[17] Any change in mobile phase composition requires thorough re-equilibration.
-
Mobile Phase Instability: Volatile solvents like hexane can evaporate, changing the mobile phase composition over time.
-
Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and retention times.[15]
-
"Memory Effect" of Additives: Some additives can be strongly retained by the CSP and slowly leach out, causing drifting retention times, particularly if the column was previously used with a different additive (e.g., a basic one).[11][17]
-
-
Suggested Solutions:
-
Increase Equilibration Time: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.
-
Prepare Fresh Mobile Phase Daily: Keep the mobile phase reservoir covered to minimize evaporation.
-
Use a Column Oven: Maintain a constant column temperature (e.g., 25°C or 30°C) for better reproducibility.[16]
-
Dedicate a Column: If possible, dedicate a specific chiral column to acidic methods to avoid memory effects from basic additives. If not possible, implement a rigorous column flushing protocol between methods.
-
Alternative Strategy: Pre-column Derivatization
If direct separation proves difficult, or if higher sensitivity is required, derivatization is a powerful alternative.[4][18] This involves reacting the carboxylic acid with a chiral amine to form diastereomeric amides, which can be separated on a standard achiral column.
Experimental Protocol: Derivatization with (R)-1-Phenylethylamine
-
Derivatization Reaction:
-
In a vial, dissolve ~1 mg of the (R/S)-Tetrahydrofuran-3-carboxylic acid sample in 500 µL of a suitable aprotic solvent (e.g., Dichloromethane).
-
Add a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBt (1-Hydroxybenzotriazole).[5]
-
Add an enantiomerically pure chiral amine, such as (R)-1-Phenylethylamine.
-
Allow the reaction to proceed at room temperature for 1-2 hours.[5] Ensure the reaction goes to completion to avoid analyzing unreacted starting material.
-
-
Chromatographic Conditions (Achiral):
-
Column: Standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at ~254 nm (due to the phenyl group from the derivatizing agent).
-
Method Validation
Once a suitable method is developed, it must be validated according to ICH or other relevant guidelines to ensure it is fit for purpose.[19][20] Key validation parameters include:
-
Specificity: The ability to resolve the two enantiomers from each other and from any other potential impurities.[20]
-
Linearity: The response should be linear over a range of concentrations for the undesired enantiomer, typically from the Limit of Quantitation (LOQ) to ~150% of the target specification.[20][21]
-
Accuracy: Determined by spiking the desired enantiomer with known amounts of the undesired enantiomer at different levels and calculating the percent recovery.[20]
-
Precision (Repeatability and Intermediate Precision): Assessed by multiple analyses of the same sample on the same day (repeatability) and on different days by different analysts (intermediate precision).[22]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively.[20][21]
-
Robustness: Deliberately making small changes to method parameters (e.g., mobile phase composition, flow rate, temperature) to ensure the method remains reliable.[19]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
- 13. agilent.com [agilent.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. akjournals.com [akjournals.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. benchchem.com [benchchem.com]
- 21. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 22. scispace.com [scispace.com]
Troubleshooting guide for the reduction of (R)-Tetrahydrofuran-3-carboxylic acid
Technical Support Center: Reduction of (R)-Tetrahydrofuran-3-carboxylic acid
Welcome to the technical support center for the reduction of this compound to (R)-Tetrahydrofuran-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical transformation. Here, we address frequently asked questions and provide in-depth troubleshooting advice grounded in established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to provide direct answers to common issues you may face during the synthesis.
Issue 1: Incomplete or No Reaction
Question: I've set up my reduction of this compound, but upon analysis (TLC, LC-MS), I only see my starting material. What could be the problem?
Answer:
Several factors can lead to an incomplete or failed reduction. Let's break down the most common culprits based on your chosen reducing agent.
For Borane-THF Complex (BH3·THF) Users:
-
Reagent Quality: Borane-THF complex can degrade over time, especially with improper storage. Older bottles or those exposed to atmospheric moisture may have a lower molarity than stated. It's advisable to use a relatively new bottle or titrate the reagent to determine its actual concentration. A common byproduct of decomposition is tributyl borate, which you might observe in your NMR spectrum[1].
-
Reaction Temperature: While the reaction is often initiated at 0 °C, it typically requires warming to room temperature or even gentle heating (40-50 °C) to proceed to completion[2]. If you've maintained a low temperature throughout, the reaction may simply be too slow.
-
Solvent Purity: The presence of water or other protic impurities in your THF can quench the borane reagent. Always use anhydrous THF for the reaction. It is best practice to distill THF from a suitable drying agent like sodium/benzophenone or use a commercially available anhydrous grade solvent.
For Lithium Aluminum Hydride (LiAlH4 or LAH) Users:
-
Reagent Quality: LiAlH4 is extremely reactive with water and moisture. Any exposure to air will lead to its decomposition. Ensure you are using fresh, dry LiAlH4 powder or a standardized solution in an appropriate solvent.
-
Initial Acid-Base Reaction: LiAlH4 is a strong base and will first react with the acidic proton of the carboxylic acid in a deprotonation step[3][4]. This initial reaction consumes one equivalent of hydride. An excess of LiAlH4 is necessary for the subsequent reduction of the carboxylate.
-
Solvent Choice: The reduction must be carried out in anhydrous, non-protic solvents like diethyl ether or THF[5]. THF is generally preferred despite lower solubility due to the potential for decomposition in ether with catalytic impurities[5].
Issue 2: Formation of Side Products
Question: My reaction has proceeded, but I'm observing significant side products. How can I minimize these?
Answer:
The nature of the side products can give clues about what's going wrong.
-
Over-reduction of other functional groups: If your starting material contains other reducible functional groups (e.g., esters, ketones), LiAlH4 will likely reduce them as well[6][7]. To selectively reduce the carboxylic acid, borane-THF is the preferred reagent as it shows high chemoselectivity for carboxylic acids over many other functional groups[8][9][10].
-
Formation of Borate Esters: With borane reductions, the workup is crucial for hydrolyzing the borate ester intermediates. An incomplete workup can leave boron-containing species in your product. Typically, quenching with methanol followed by an aqueous workup is sufficient to break down these complexes[2][11].
-
Acetal Formation: In some cases, particularly with Lewis acid-promoted reductions, intermolecular acetalization between the product alcohol and the starting material can occur, leading to dimeric byproducts[12]. This is less common with standard borane or LAH reductions but is something to be aware of with alternative methods.
Issue 3: Difficult Work-up and Product Isolation
Question: I'm struggling with the work-up of my reaction. With LiAlH4, I'm getting a gelatinous precipitate that's hard to filter. With borane, I'm having trouble removing boron-containing impurities.
Answer:
A proper work-up procedure is critical for obtaining a clean product.
For LiAlH4 Reductions:
A common and effective method is the Fieser workup . This procedure is designed to produce granular aluminum salts that are easily filtered. For a reaction containing 'x' grams of LiAlH4:
-
Dilute the reaction mixture with an appropriate solvent like diethyl ether and cool to 0 °C.
-
Slowly and carefully add 'x' mL of water.
-
Add 'x' mL of a 15% aqueous sodium hydroxide solution.
-
Add '3x' mL of water.
-
Warm the mixture to room temperature and stir for about 15 minutes.
-
Add some anhydrous magnesium sulfate and stir for another 15 minutes.
-
Filter the resulting solid and wash it thoroughly with your extraction solvent[13][14].
For Borane Reductions:
-
Cool the reaction mixture to 0 °C.
-
Slowly quench the excess borane by adding methanol. You will observe effervescence (hydrogen gas evolution), so ensure adequate venting[2][15].
-
Once the effervescence ceases, stir the mixture at room temperature for at least an hour to ensure the breakdown of borate esters.
-
The boron is converted to volatile trimethyl borate, which can be removed by repeated evaporation from methanol[11].
-
Proceed with a standard aqueous workup, extracting your product into an organic solvent.
Issue 4: Racemization of the Chiral Center
Question: I'm concerned about the stereochemical integrity of the (R)-enantiomer. Is racemization a risk during this reduction?
Answer:
The reduction of a carboxylic acid to a primary alcohol does not involve breaking any bonds at the chiral center (C3 of the tetrahydrofuran ring). Therefore, under standard LAH or borane reduction conditions, the reaction is not expected to cause racemization. The stereochemistry of the starting material should be retained in the product.
Experimental Protocol: Reduction of this compound with BH3·THF
This protocol is a general guideline. You may need to optimize it for your specific scale and equipment.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or dichloromethane for extraction
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (1 equivalent).
-
Dissolve the acid in anhydrous THF (approximately 10 volumes, e.g., for 1 g of acid, use 10 mL of THF).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the borane-THF solution (1 M in THF, 1 equivalent) dropwise via the dropping funnel over 1 hour. Note: Effervescence may be observed[2].
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 8-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C[2].
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol until gas evolution ceases.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure. Add more methanol and repeat the evaporation process two more times to remove boron as trimethyl borate[11].
-
To the residue, add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-Tetrahydrofuran-3-yl)methanol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Acid:BH3) | 1 : 1 to 1.2 | A slight excess of borane ensures complete conversion. |
| Solvent Volume | ~10 mL per mmol of acid | Ensures adequate dissolution and heat dissipation. |
| Reaction Temperature | 0 °C to RT (or up to 50 °C) | Initial cooling controls the exothermic reaction, warming drives it to completion[2]. |
| Reaction Time | 8 - 16 hours | Typically sufficient for complete conversion at room temperature. |
| Quenching Agent | Methanol | Reacts with excess borane to form volatile trimethyl borate[11]. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting common issues during the reduction.
Caption: Troubleshooting workflow for the reduction of this compound.
References
- 1. reddit.com [reddit.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 4. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. adichemistry.com [adichemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. acs.org [acs.org]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction [jove.com]
- 11. Workup [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. Workup [chem.rochester.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Scale-up considerations for the synthesis of (R)-Tetrahydrofuran-3-carboxylic acid
Technical Support Center: Synthesis of (R)-Tetrahydrofuran-3-carboxylic acid
A Senior Application Scientist's Guide to Scale-Up and Troubleshooting
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this valuable chiral building block from the laboratory bench to pilot or production scale. This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), where high enantiomeric purity is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure a robust, safe, and reproducible manufacturing process.
Overview of a Scalable Synthetic Approach
While numerous methods exist for synthesizing chiral tetrahydrofurans[2][3], a common and scalable strategy involves the asymmetric reduction of a suitable precursor, such as 3-oxotetrahydrofuran-3-carboxylic acid ester, or the resolution of a racemic mixture. For this guide, we will focus on challenges related to an asymmetric catalytic hydrogenation route, a powerful method for setting stereocenters.[4]
The general synthetic pathway involves the creation of a prochiral olefin intermediate followed by an enantioselective hydrogenation to establish the desired (R)-stereocenter.
References
Validation & Comparative
A Comparative Analysis of (R)- vs. (S)-Tetrahydrofuran-3-carboxylic Acid in Biological Systems: A Guide for Researchers
In the landscape of modern drug discovery and development, the chirality of a molecule is a pivotal determinant of its biological activity, pharmacokinetic profile, and overall therapeutic efficacy. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit profoundly different interactions with the chiral environment of biological systems, such as receptors and enzymes. This guide provides a comprehensive comparative analysis of the (R)- and (S)-enantiomers of Tetrahydrofuran-3-carboxylic acid, two chiral building blocks of increasing importance in medicinal chemistry. While direct comparative biological data on these parent molecules is limited in publicly available literature, this guide will synthesize information from studies on their derivatives to infer their potential stereospecific effects and outline experimental strategies for their evaluation.
The Critical Role of Chirality: Why (R) vs. (S) Matters
The differential effects of enantiomers are a cornerstone of pharmacology. Biological macromolecules, being inherently chiral, often interact preferentially with one enantiomer over the other. This stereoselectivity can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active or even responsible for undesirable side effects (the distomer). Therefore, the use of enantiomerically pure compounds is a critical aspect of rational drug design.
(R)- and (S)-Tetrahydrofuran-3-carboxylic acid are valuable chiral synthons used in the preparation of a variety of biologically active molecules. Their tetrahydrofuran ring provides a conformationally restricted scaffold, which can be advantageous for optimizing binding to a biological target. The carboxylic acid moiety offers a handle for further chemical modification and can participate in key interactions, such as hydrogen bonding, with biological receptors.
Inferred Stereospecific Activity from Derivative Studies
While head-to-head comparative studies on the parent (R)- and (S)-Tetrahydrofuran-3-carboxylic acids are not readily found, compelling evidence for their differential biological potential can be drawn from research on their derivatives.
A notable example comes from a patent for 3-amino-tetrahydrofuran-3-carboxylic acid amides, which are derivatives of the title compounds. This patent discloses that the (S)-enantiomer of a particular amide derivative exhibited an IC50 value approximately 15-fold lower than its corresponding (R)-enantiomer, highlighting a significant stereochemical preference for the biological target.[1] This strongly suggests that the stereochemistry at the C3 position of the tetrahydrofuran ring plays a crucial role in the molecule's interaction with its target.
Further evidence of stereospecificity is seen in the development of HIV protease inhibitors. A study on this class of drugs, which incorporate tetrahydrofuran moieties, revealed a six-fold difference in antiviral activity between the (R) and (S) stereoisomers of a particular compound.[2] This again underscores the principle that the three-dimensional arrangement of atoms in these chiral molecules dictates their biological function.
Potential Biological Targets: The GABA Receptor Hypothesis
The tetrahydrofuran ring is a common structural motif in compounds designed to interact with gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[3] Given that (R)- and (S)-Tetrahydrofuran-3-carboxylic acid are conformationally restricted analogs of GABA, it is plausible that they or their derivatives could exhibit activity at GABA receptors. The stereochemistry would likely influence the binding affinity and functional activity (agonist, antagonist, or modulator) at different GABA receptor subtypes.
The exploration of heterocyclic carboxylic acid bioisosteres as GABA receptor ligands has been a subject of significant research.[3] This further supports the hypothesis that the enantiomers of Tetrahydrofuran-3-carboxylic acid could have distinct neurological activities.
Experimental Workflow for Comparative Analysis
For researchers aiming to directly compare the biological effects of (R)- and (S)-Tetrahydrofuran-3-carboxylic acid, a systematic experimental approach is essential. The following workflow outlines the key steps for a comprehensive in vitro and in vivo analysis.
Figure 1: A generalized experimental workflow for the comparative analysis of (R)- and (S)-Tetrahydrofuran-3-carboxylic acid.
Detailed Experimental Protocols
1. Enantiomeric Purity Assessment
-
Objective: To confirm the enantiomeric purity of the (R)- and (S)-Tetrahydrofuran-3-carboxylic acid samples.
-
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
-
Column: A chiral stationary phase column (e.g., polysaccharide-based) suitable for resolving carboxylic acid enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to suppress ionization of the carboxylic acid.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Analysis: Inject known concentrations of each enantiomer and the racemic mixture to determine retention times and confirm resolution. Calculate the enantiomeric excess (% ee) of the individual samples.
-
2. Target Identification and Screening Assays
-
Objective: To identify potential biological targets for the enantiomers.
-
Methodology: High-throughput screening (HTS) against a panel of common drug targets, with a focus on neuronal receptors given the structural similarity to GABA.
-
Target Panel: Include various GABAA and GABAB receptor subtypes, as well as other relevant central nervous system (CNS) receptors and enzymes.
-
Assay Formats: Utilize fluorescence-based, luminescence-based, or radioligand binding assays in a multi-well plate format.
-
Procedure: Screen both enantiomers at a fixed concentration (e.g., 10 µM) to identify any significant activity ("hits").
-
3. Binding Affinity Determination
-
Objective: To quantify the binding affinity of each enantiomer to the identified target(s).
-
Methodology: Radioligand binding competition assays.
-
Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Radioligand: Use a known radiolabeled ligand that binds to the target with high affinity.
-
Competition: Incubate the membranes/receptors with a fixed concentration of the radioligand and increasing concentrations of the unlabeled (R)- or (S)-Tetrahydrofuran-3-carboxylic acid.
-
Detection: Measure the amount of bound radioligand using a scintillation counter or other appropriate detector.
-
Analysis: Plot the data and calculate the inhibition constant (Ki) for each enantiomer, which is an inverse measure of binding affinity.
-
4. Functional Assays
-
Objective: To determine the functional effect of each enantiomer on the target (e.g., agonist, antagonist, modulator).
-
Methodology: Cell-based functional assays.
-
Cell Lines: Use cell lines stably expressing the target receptor.
-
Assay Principle: For ion channels like GABA receptors, techniques such as two-electrode voltage clamp (TEVC) or patch-clamp electrophysiology can measure changes in ion flow in response to compound application. For G-protein coupled receptors, second messenger assays (e.g., measuring cAMP or intracellular calcium levels) can be employed.
-
Procedure: Apply increasing concentrations of each enantiomer to the cells and measure the functional response.
-
Analysis: Generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values for each enantiomer.
-
Data Presentation: A Comparative Overview
The following table summarizes the key physicochemical properties of (R)- and (S)-Tetrahydrofuran-3-carboxylic acid and provides a template for presenting experimentally determined biological data.
| Property | (R)-Tetrahydrofuran-3-carboxylic acid | (S)-Tetrahydrofuran-3-carboxylic acid | Reference |
| Chemical Formula | C5H8O3 | C5H8O3 | [4] |
| Molecular Weight | 116.12 g/mol | 116.12 g/mol | [4] |
| CAS Number | 66838-42-4 | 168395-26-4 | [4] |
| Physical Appearance | Not specified | Yellow to brown liquid | [3] |
| Boiling Point | Not specified | 252.1±33.0 °C (Predicted) | [3] |
| Density | Not specified | 1.262±0.06 g/cm3 (Predicted) | [3] |
| pKa | Not specified | 4.33±0.20 (Predicted) | [3] |
| Binding Affinity (Ki) | To be determined | To be determined | |
| Functional Activity (EC50/IC50) | To be determined | To be determined |
Conclusion
While direct comparative biological data for (R)- and (S)-Tetrahydrofuran-3-carboxylic acid are not extensively documented, the available information on their derivatives strongly indicates the high likelihood of stereospecific interactions with biological targets. The chiral center at the 3-position of the tetrahydrofuran ring is a critical determinant of biological activity, a principle that is fundamental to modern pharmacology. For researchers in drug discovery and development, these enantiomers represent valuable tools for the synthesis of stereochemically pure and potentially more effective therapeutic agents. The experimental framework provided in this guide offers a robust starting point for the detailed characterization and comparison of these promising chiral building blocks.
References
- 1. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the orthosteric binding site of GABAA receptors with heterocyclic GABA carboxylic acid bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C5H8O3 | CID 20595422 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Synthesis of Tetrahydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The enantiomers of tetrahydrofuran-3-carboxylic acid are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their rigid, five-membered ring structure and the stereochemistry at the C3 position play a pivotal role in defining the pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and stereoselective synthetic routes to access enantiopure (R)- and (S)-tetrahydrofuran-3-carboxylic acid is of paramount importance to the drug development industry.
This in-depth technical guide provides a comparative analysis of the primary synthetic strategies employed to obtain this valuable chiral intermediate. We will delve into the mechanistic underpinnings of each approach, present supporting experimental data, and offer insights into the practical considerations for selecting the most suitable route for your research and development needs.
Strategic Approaches to Enantiopure Tetrahydrofuran-3-carboxylic Acid
The synthesis of enantiopure tetrahydrofuran-3-carboxylic acid can be broadly categorized into three main strategies:
-
Chiral Pool Synthesis: Leveraging the inherent chirality of readily available natural products.
-
Asymmetric Synthesis: Creating the desired stereocenter through the use of chiral catalysts or auxiliaries.
-
Kinetic Resolution: Separating a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent.
Each of these strategies offers distinct advantages and disadvantages in terms of enantioselectivity, overall yield, scalability, and cost-effectiveness. The following sections will provide a detailed examination of each approach.
Chiral Pool Synthesis: A Foundation in Nature's Chirality
The chiral pool approach utilizes inexpensive and enantiomerically pure starting materials from nature, such as amino acids and hydroxy acids, to construct the target molecule. This strategy elegantly transfers the existing stereochemistry of the starting material to the final product, often simplifying the synthetic sequence.
Synthesis from L-Malic Acid
A common and well-established route to (S)-tetrahydrofuran-3-carboxylic acid begins with L-malic acid. The synthesis proceeds through the formation of (S)-(+)-3-hydroxytetrahydrofuran as a key intermediate.
Reaction Pathway:
Figure 1: Synthetic pathway from L-Malic Acid.
Causality Behind Experimental Choices:
-
Esterification: The initial esterification of both carboxylic acid groups in L-malic acid is crucial to prevent their interference in the subsequent reduction step.
-
Reduction: The choice of reducing agent is critical. While lithium aluminum hydride (LiAlH₄) is highly effective, its pyrophoric nature and cost can be prohibitive on a large scale. Sodium borohydride (NaBH₄) in the presence of a Lewis acid or at elevated temperatures offers a safer and more economical alternative, though it may require longer reaction times[1][2].
-
Cyclization: Acid-catalyzed cyclization of the resulting 1,2,4-butanetriol efficiently forms the tetrahydrofuran ring. The stereocenter at C2 of the triol, derived from the C2 of L-malic acid, directs the formation of the (S)-enantiomer of 3-hydroxytetrahydrofuran.
-
Oxidation: The final step involves the oxidation of the secondary alcohol to the carboxylic acid. A variety of oxidizing agents can be employed, with the choice depending on the desired scale and functional group tolerance.
Experimental Protocol: Synthesis of (S)-(+)-3-Hydroxytetrahydrofuran from L-Malic Acid Dimethyl Ester
-
Reduction: To a solution of L-malic acid dimethyl ester (1 equivalent) in an appropriate solvent (e.g., THF or methanol), cautiously add the reducing agent (e.g., NaBH₄, 2-3 equivalents) at 0 °C.
-
The reaction mixture is then stirred at room temperature or refluxed until the starting material is consumed (monitored by TLC or GC).
-
Work-up: The reaction is carefully quenched with an acidic solution (e.g., dilute HCl) and the product, 1,2,4-butanetriol, is extracted with an organic solvent.
-
Cyclization: The crude triol is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the cyclization to completion.
-
Purification: The resulting (S)-(+)-3-hydroxytetrahydrofuran is purified by distillation or column chromatography.
Asymmetric Synthesis: Precision in Stereocenter Construction
Asymmetric synthesis methodologies aim to create the chiral center at the C3 position with high enantioselectivity, typically employing either chiral catalysts or chiral auxiliaries.
Asymmetric Hydrogenation of Furan-3-carboxylic Acid
The direct asymmetric hydrogenation of furan-3-carboxylic acid to tetrahydrofuran-3-carboxylic acid is an atom-economical and attractive approach. This method relies on the use of a chiral transition metal catalyst to control the facial selectivity of the hydrogenation.
Reaction Pathway:
Figure 2: Asymmetric hydrogenation pathway.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of the chiral ligand and the metal center is paramount for achieving high enantioselectivity. Rhodium and Ruthenium complexes with chiral phosphine ligands are commonly employed. The ligand's structure creates a chiral environment around the metal center, which directs the hydrogen addition to one face of the furan ring.
-
Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent can significantly influence both the reaction rate and the enantiomeric excess (ee). Optimization of these conditions is often necessary to achieve the desired outcome.
Use of Chiral Auxiliaries
Another powerful strategy in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a precursor molecule. The auxiliary then directs a subsequent diastereoselective transformation, after which it is cleaved to yield the enantiopure product.
General Workflow:
Figure 3: General workflow using a chiral auxiliary.
Causality Behind Experimental Choices:
-
Auxiliary Selection: The chiral auxiliary must be readily available in both enantiomeric forms, easily attached and removed under mild conditions, and effectively control the stereochemistry of the desired transformation. Evans' oxazolidinones and Oppolzer's sultams are classic examples of effective chiral auxiliaries.[3][4][5]
-
Diastereoselective Reaction: The key step involves a reaction such as an alkylation, aldol addition, or conjugate addition, where the chiral auxiliary shields one face of the molecule, forcing the incoming reagent to attack from the less hindered side.
Kinetic Resolution: Separating Enantiomers by Reactivity
Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound. It relies on the principle that two enantiomers will react at different rates with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product.
Lipase-Catalyzed Resolution of Tetrahydrofuran-3-carboxylic Acid Esters
Enzymes, particularly lipases, are highly effective catalysts for kinetic resolutions due to their exquisite enantioselectivity. A common approach for resolving carboxylic acids involves the enzymatic hydrolysis of their corresponding racemic esters.
Reaction Pathway:
Figure 4: Lipase-catalyzed kinetic resolution pathway.
Causality Behind Experimental Choices:
-
Enzyme Selection: The choice of lipase is crucial as different lipases can exhibit varying degrees of enantioselectivity and may even favor opposite enantiomers. Screening a variety of commercially available lipases is often the first step in developing an efficient resolution process.[6][7][8][9]
-
Reaction Medium: The reaction is typically carried out in a biphasic system or an organic solvent with a controlled amount of water. The choice of solvent can significantly impact the enzyme's activity and selectivity.
-
Substrate: The nature of the ester group (e.g., methyl, ethyl, butyl) can also influence the rate and selectivity of the enzymatic hydrolysis.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic Ethyl Tetrahydrofuran-3-carboxylate
-
Reaction Setup: A suspension of the racemic ethyl tetrahydrofuran-3-carboxylate and a selected lipase (e.g., Candida antarctica lipase B) in a buffered aqueous solution or a suitable organic solvent is stirred at a controlled temperature.
-
Monitoring: The progress of the reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess of both the remaining ester and the formed carboxylic acid.
-
Termination: The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.
-
Separation and Purification: The enzyme is removed by filtration, and the resulting mixture of the enantioenriched carboxylic acid and the unreacted ester is separated. The unreacted ester can then be chemically hydrolyzed to obtain the other enantiomer of the carboxylic acid.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Advantages | Key Disadvantages | Typical ee% | Overall Yield | Scalability |
| Chiral Pool (from L-Malic Acid) | Readily available, inexpensive starting material; well-established procedures. | Limited to the synthesis of the (S)-enantiomer from L-malic acid; multiple steps. | >99% | Moderate | Good |
| Asymmetric Hydrogenation | Atom-economical; potentially fewer steps. | Requires expensive and often air-sensitive catalysts; catalyst screening and optimization can be time-consuming. | 90-99% | Good to Excellent | Moderate to Good |
| Chiral Auxiliaries | High levels of stereocontrol; applicable to a wide range of transformations. | Requires additional steps for attachment and removal of the auxiliary; stoichiometric use of the chiral auxiliary can be costly. | >98% | Moderate | Moderate |
| Lipase-Catalyzed Kinetic Resolution | High enantioselectivity; mild reaction conditions; environmentally friendly. | Maximum theoretical yield for a single enantiomer is 50%; requires separation of the product and unreacted starting material. | >99% | ~45% for each enantiomer | Good |
Conclusion and Future Outlook
The choice of the optimal synthetic route to enantiopure tetrahydrofuran-3-carboxylic acid is highly dependent on the specific requirements of the project, including the desired enantiomer, scale of production, cost constraints, and available expertise.
-
For the synthesis of the (S)-enantiomer on a moderate to large scale, the chiral pool approach starting from L-malic acid remains a robust and cost-effective option.
-
When high enantiopurity and atom economy are the primary drivers, asymmetric hydrogenation presents a compelling, albeit potentially more investment-intensive, alternative.
-
Chiral auxiliary-based methods offer excellent stereocontrol and are particularly valuable for the synthesis of complex derivatives, though the additional steps can impact overall efficiency.
-
Lipase-catalyzed kinetic resolution stands out for its exceptional enantioselectivity and green credentials, providing access to both enantiomers in high purity, albeit with a theoretical maximum yield of 50% for each.
The field of asymmetric synthesis is continuously evolving, with ongoing research focused on the development of more active and selective catalysts for asymmetric hydrogenation and the discovery of novel enzymes with enhanced properties for biocatalytic resolutions. These advancements will undoubtedly lead to even more efficient and sustainable methods for the production of enantiopure tetrahydrofuran-3-carboxylic acid and other valuable chiral building blocks in the future.
References
- 1. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 2. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Chiral Building Blocks: Seeking Alternatives to (R)-Tetrahydrofuran-3-carboxylic Acid in Modern Drug Design
In the landscape of contemporary drug discovery, the strategic selection of chiral building blocks is a critical determinant of a candidate's success. Among these, (R)-Tetrahydrofuran-3-carboxylic acid has established itself as a valuable scaffold, prized for its stereochemical definition and its role in shaping the pharmacokinetic and pharmacodynamic profiles of numerous therapeutic agents. However, the relentless pursuit of optimized drug-like properties, novel intellectual property, and synthetic efficiency necessitates a broader perspective. This guide provides an in-depth comparison of viable chiral alternatives to this compound, offering researchers and drug development professionals a data-driven framework for strategic scaffold hopping and lead optimization. We will delve into the nuanced advantages and synthetic considerations of oxetane, azetidine, and cyclopentane-based carboxylic acids, supported by experimental data and detailed protocols.
The Tetrahydrofuran Scaffold: A Double-Edged Sword
The tetrahydrofuran (THF) ring is a prevalent motif in a multitude of biologically active compounds. Its appeal lies in its ability to act as a hydrogen bond acceptor through its ether oxygen, its contribution to aqueous solubility, and its defined three-dimensional structure that can effectively orient substituents for optimal target engagement. However, the THF moiety is not without its liabilities. It can be susceptible to metabolic oxidation, potentially leading to undesired metabolites and impacting the drug's pharmacokinetic profile. Furthermore, the exploration of novel chemical space and the circumvention of existing patents often demand a departure from well-trodden structural motifs.
Strategic Alternatives: A Comparative Analysis
The quest for alternatives to this compound has led medicinal chemists to explore other cyclic systems that can mimic its key physicochemical properties while offering distinct advantages. Here, we focus on three promising classes of chiral building blocks: oxetane-3-carboxylic acids, azetidine-3-carboxylic acids, and cyclopentane carboxylic acid derivatives.
Oxetane-3-carboxylic Acids: Enhancing Metabolic Stability and Solubility
The oxetane ring, a four-membered ether, has emerged as a powerful tool in medicinal chemistry for its ability to confer remarkable improvements in a molecule's properties.[1][2][3] As a bioisosteric replacement for the tetrahydrofuran ring, the oxetane offers a more compact and polar scaffold.[1] This seemingly subtle change can have a profound impact on a drug candidate's profile.
Key Advantages:
-
Improved Metabolic Stability: The strained four-membered ring of oxetane is generally more resistant to metabolic degradation compared to the five-membered tetrahydrofuran ring.[4] This can lead to a longer half-life and improved pharmacokinetic profile.
-
Enhanced Aqueous Solubility: The increased polarity of the oxetane ring often translates to significantly improved aqueous solubility, a crucial factor for oral bioavailability.[4]
-
Reduced Lipophilicity: The replacement of a THF ring with an oxetane can lower the molecule's lipophilicity (LogP), which can be advantageous for reducing off-target effects and improving the overall ADME (absorption, distribution, metabolism, and excretion) profile.[4]
-
Novel Chemical Space: The use of oxetanes allows for the exploration of new chemical space, providing opportunities for novel intellectual property.[1]
Comparative Data:
A compelling example of the benefits of oxetane incorporation is seen in the development of Bruton's tyrosine kinase (BTK) inhibitors. The approved drug rilzabrutinib and several clinical candidates, including fenebrutinib and BIIB091 , feature an oxetane moiety.[5][6] In many of these cases, the oxetane was introduced to enhance solubility and metabolic stability, key challenges in drug development.[2]
| Property | This compound | (R)-Oxetane-3-carboxylic acid |
| Molecular Weight | 116.12 g/mol | 102.09 g/mol |
| Calculated LogP | -0.5 | -0.8 |
| Polarity | Moderate | High |
| Metabolic Stability | Moderate | High |
Table 1: A comparative overview of the physicochemical properties of this compound and its oxetane analogue.
Experimental Workflow: Asymmetric Synthesis of (R)-Oxetane-3-carboxylic Acid
Caption: Workflow for the asymmetric synthesis of (R)-Oxetane-3-carboxylic acid.
A detailed protocol for the enzymatic desymmetrization approach is as follows:
Protocol 1: Enantioselective Synthesis of (R)-Oxetane-3-carboxylic Acid
-
Enzymatic Acetylation: To a solution of 3-hydroxy-3-(hydroxymethyl)oxetane (1.0 eq) in an appropriate organic solvent (e.g., toluene), add a lipase (e.g., Candida antarctica lipase B) and an acetylating agent (e.g., vinyl acetate, 1.5 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by chiral HPLC until approximately 50% conversion is reached.
-
Separation: Separate the resulting monoacetylated product from the unreacted diol by column chromatography.
-
Oxidation: Dissolve the enantiomerically enriched (R)-3-hydroxy-3-(acetoxymethyl)oxetane in a suitable solvent (e.g., dichloromethane) and treat with an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane) to selectively oxidize the primary alcohol to the carboxylic acid.
-
Deprotection and Purification: Hydrolyze the acetate protecting group under basic conditions (e.g., with potassium carbonate in methanol) and purify the final product, (R)-Oxetane-3-carboxylic acid, by crystallization or chromatography.
Azetidine-3-carboxylic Acids: Introducing a Basic Center and Modulating pKa
Azetidines, four-membered nitrogen-containing heterocycles, offer another compelling alternative to the tetrahydrofuran scaffold.[7] The introduction of a nitrogen atom into the ring system provides a handle for modulating basicity and introducing a potential point of interaction with the biological target.[8]
Key Advantages:
-
Modulation of pKa: The nitrogen atom in the azetidine ring can be protonated at physiological pH, introducing a positive charge that can be beneficial for target engagement or for altering the molecule's overall physicochemical properties. The pKa can be fine-tuned by the choice of substituent on the nitrogen.
-
Improved Target Interactions: The nitrogen atom can act as a hydrogen bond donor or acceptor, providing an additional point of interaction with the target protein that is absent in the tetrahydrofuran ring.
-
Enhanced Rigidity: The strained azetidine ring imparts a higher degree of rigidity to the molecule compared to the more flexible tetrahydrofuran, which can lead to improved selectivity.[9]
-
Approved Drug Precedent: Several approved drugs, such as the calcium channel blocker azelnipidine and the MEK inhibitor cobimetinib , contain an azetidine moiety, demonstrating its clinical viability.[10]
Comparative Data:
| Property | This compound | (R)-Azetidine-3-carboxylic acid |
| Molecular Weight | 116.12 g/mol | 101.10 g/mol |
| Basicity (pKa of amine) | N/A | ~8-9 (unsubstituted) |
| Hydrogen Bonding | Acceptor (O) | Acceptor/Donor (N) |
| Polarity | Moderate | High |
Table 2: A comparison of key properties between this compound and its azetidine counterpart.
Experimental Workflow: Asymmetric Synthesis of (R)-Azetidine-3-carboxylic Acid
Caption: General workflow for the synthesis of (R)-Azetidine-3-carboxylic acid.
A detailed protocol for a resolution-based approach is as follows:
Protocol 2: Synthesis of (R)-Azetidine-3-carboxylic Acid via Chiral Resolution
-
Synthesis of Racemic N-Boc-azetidine-3-carboxylic acid: Synthesize the racemic N-Boc protected azetidine-3-carboxylic acid from epichlorohydrin and a suitable amine source, followed by protection and oxidation.
-
Chiral Resolution: Dissolve the racemic acid in a suitable solvent (e.g., ethanol) and add a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine).
-
Diastereomeric Salt Formation: Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less soluble and will precipitate out.
-
Isolation and Liberation of the Free Acid: Filter the crystalline salt and wash with a cold solvent. Liberate the free (R)-N-Boc-azetidine-3-carboxylic acid by treating the salt with a mild acid.
-
Deprotection: Remove the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, (R)-Azetidine-3-carboxylic acid.
Cyclopentane Carboxylic Acid Derivatives: Exploring Conformational Flexibility and Lipophilicity
Cyclopentane rings are ubiquitous in natural products and approved drugs, offering a versatile and conformationally flexible scaffold.[11] As a bioisostere for the tetrahydrofuran ring, the cyclopentane moiety can modulate lipophilicity and explore different conformational spaces to optimize target binding.[12]
Key Advantages:
-
Tunable Lipophilicity: The all-carbon cyclopentane ring is more lipophilic than the tetrahydrofuran ring. This property can be strategically utilized to enhance membrane permeability or to fill hydrophobic pockets in the target protein.
-
Conformational Flexibility: The cyclopentane ring exists in a dynamic equilibrium between envelope and twist conformations. This flexibility can allow the molecule to adopt an optimal conformation for binding to its target.[13]
-
Established Synthetic Methodologies: A wide range of synthetic methods are available for the stereocontrolled synthesis of substituted cyclopentanes, providing access to a diverse array of chiral building blocks.[12]
-
Drug Precedent: Numerous approved drugs, including the antiviral abacavir and the prostaglandin analogue latanoprost , feature a cyclopentane core, highlighting its importance in medicinal chemistry.
Comparative Data:
| Property | This compound | (1R,3R)-3-aminocyclopentane-1-carboxylic acid |
| Molecular Weight | 116.12 g/mol | 129.16 g/mol |
| Lipophilicity (Calc. LogP) | -0.5 | -1.2 |
| Conformational Flexibility | Moderate | High |
| Hydrogen Bonding | Acceptor (O) | Acceptor/Donor (NH2, COOH) |
Table 3: A comparison of properties between this compound and a representative chiral cyclopentane derivative.
Experimental Workflow: Asymmetric Synthesis of a Chiral Cyclopentane Carboxylic Acid Derivative
Caption: A general strategy for the asymmetric synthesis of chiral cyclopentane carboxylic acids.
Protocol 3: Asymmetric Synthesis of a Chiral Cyclopentane Carboxylic Acid Derivative
-
Asymmetric Dihydroxylation: To a solution of a substituted cyclopentene in a mixture of t-butanol and water, add the AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol) catalyst system.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with sodium sulfite and extract the product with an organic solvent. Purify the resulting chiral diol by column chromatography.
-
Selective Protection and Oxidation: Selectively protect one of the hydroxyl groups and then oxidize the remaining hydroxyl group to a ketone.
-
Introduction of the Carboxylic Acid Moiety: Introduce the carboxylic acid functionality through a suitable synthetic route, for example, via a Wittig reaction followed by oxidation, or through a cyanation-hydrolysis sequence.
-
Deprotection and Final Purification: Remove the protecting groups to yield the final chiral cyclopentane carboxylic acid derivative and purify by crystallization or chromatography.
Conclusion: A Strategic Approach to Scaffold Selection
The choice of a chiral building block is a multifaceted decision that requires a careful consideration of the desired physicochemical properties, the synthetic accessibility, and the intellectual property landscape. While this compound remains a valuable tool in the medicinal chemist's arsenal, the exploration of alternative scaffolds such as oxetanes, azetidines, and cyclopentanes can unlock significant advantages in drug discovery programs. Oxetanes offer a compelling strategy for enhancing metabolic stability and solubility. Azetidines provide a means to introduce a basic center and modulate pKa, while cyclopentanes allow for the exploration of conformational space and the fine-tuning of lipophilicity. By leveraging the comparative data and synthetic protocols presented in this guide, researchers can make more informed decisions in their quest to design and develop the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chimia.ch [chimia.ch]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. drughunter.com [drughunter.com]
- 9. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioactivity Screening of a (R)-Tetrahydrofuran-3-carboxylic Acid Derivative Library
<
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Tetrahydrofuran Scaffold
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[1][2][3][4] Its five-membered cyclic ether structure can enhance physicochemical properties such as aqueous solubility and metabolic stability when incorporated into a larger molecule.[1] Derivatives of the chiral building block, (R)-Tetrahydrofuran-3-carboxylic acid, are of particular interest due to their presence in potent bioactive compounds, including antiviral and antibiotic agents.[5] This guide provides a comprehensive, technically-grounded framework for designing and executing a bioactivity screening campaign for a novel library of this compound derivatives. Our objective is to identify promising "hit" compounds for further drug discovery efforts through a logical, multi-tiered screening cascade.
Part 1: Library Design and Synthesis Strategy
The success of any high-throughput screening (HTS) campaign is fundamentally dependent on the quality and diversity of the compound library.[6][] For this project, a target-focused library was designed around the this compound core.[8] The design strategy involves diversifying the scaffold at two key points: the carboxylic acid group and a synthetically introduced amino group on the tetrahydrofuran ring. This allows for the exploration of a wide chemical space while maintaining the core pharmacophore.
The carboxylic acid provides a handle for amide bond formation with a diverse set of primary and secondary amines, exploring variations in size, electronics, and hydrogen bonding potential. The introduction of an amino group elsewhere on the THF ring, followed by reactions like sulfonylation or acylation, further expands the library's structural diversity. This approach, often employed in fragment-based drug discovery (FBDD), allows for the systematic probing of a target's binding pocket.[9][10][11]
Part 2: The High-Throughput Screening (HTS) Cascade
A tiered approach is essential for efficiently identifying high-quality hits while minimizing false positives and negatives.[12][13] Our screening cascade is designed to move from broad, high-throughput assays to more specific, lower-throughput secondary and mechanistic assays.[14]
dot
Caption: High-Throughput Screening (HTS) Cascade for the THF-Derivative Library.
Primary Screening: A Broad Net for Bioactivity
The initial screen aims to test the entire library of approximately 10,000 compounds at a single, relatively high concentration (e.g., 10 µM) to identify any compound exhibiting bioactivity.
Choice of Assay: Cell Viability (MTT Assay)
A cell-based viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is an excellent choice for a primary screen. It is robust, cost-effective, and amenable to automation in 96- or 384-well plate formats.[15][16] This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[17] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17] The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of living, metabolically active cells.[18]
Trustworthiness through Quality Control: The Z'-Factor
Before initiating the full screen, the assay must be validated to ensure it can reliably distinguish between positive and negative results. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[19] It accounts for both the dynamic range of the signal and the data variation.[20]
-
Z'-factor = 1 – (3σp + 3σn) / |μp – μn|
-
Where: μp and σp are the mean and standard deviation of the positive control (e.g., a known cytotoxic agent), and μn and σn are the mean and standard deviation of the negative control (e.g., vehicle-treated cells).
-
An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[15][21][22] This calculation is performed on each plate during the screen to ensure plate-to-plate consistency and data integrity.[21]
Hit Confirmation and Dose-Response Analysis
Compounds that show significant activity in the primary screen (e.g., >50% reduction in cell viability) are classified as "primary hits." These hits must be re-tested under the same conditions to confirm their activity. Confirmed hits then proceed to dose-response analysis, where the compound is tested across a range of concentrations (typically 8-10 points) to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the biological activity by 50% and is a key measure of a compound's potency.
Part 3: Comparative Analysis of Top Performing Compounds
Following the primary screen and dose-response analysis, the top-performing compounds are selected for further characterization. The goal is to compare these novel derivatives against a known standard and to understand their selectivity.
Hypothetical Scenario: Let's assume our screen identified several compounds with potent cytotoxic activity against a cancer cell line (e.g., HeLa). We now advance the top three hits (THF-042, THF-117, THF-251) to a secondary, target-based assay. Based on literature precedents for similar scaffolds, we hypothesize these compounds may be inhibiting "Kinase X," an enzyme known to be overactive in this cancer type.
Secondary Assay: Kinase X Inhibition
An in vitro enzyme inhibition assay is performed to directly measure the effect of the compounds on the activity of purified Kinase X.[23][24][25] This allows us to determine if the observed cytotoxicity is due to on-target inhibition.
| Compound | Primary Screen: HeLa Cell IC50 (µM) | Secondary Screen: Kinase X IC50 (µM) | Therapeutic Index (HeLa IC50 / Kinase X IC50) |
| THF-042 | 0.85 | 0.15 | 5.7 |
| THF-117 | 1.20 | 15.6 | 0.08 |
| THF-251 | 0.50 | 0.25 | 2.0 |
| Staurosporine | 0.01 | 0.005 | 2.0 |
| (Staurosporine is a known, potent, but non-selective kinase inhibitor used as a positive control) |
Interpretation of Comparative Data:
-
THF-042 emerges as the most promising lead. It demonstrates potent, single-digit micromolar cytotoxicity and, crucially, is even more potent against the isolated Kinase X enzyme. Its therapeutic index of 5.7 suggests it is more selective for its target enzyme than for general cytotoxicity, a desirable trait for a potential therapeutic.
-
THF-117 is a classic example of a compound that would be deprioritized. While it showed activity in the cell-based assay, its activity against the target enzyme is very weak. This suggests its cytotoxic effect is likely due to an off-target mechanism or non-specific toxicity.
-
THF-251 is a potent compound both in cells and against the enzyme. However, its low therapeutic index, similar to the non-selective control Staurosporine, indicates it may have off-target effects that contribute to its cytotoxicity.
dot
Caption: Hypothetical Mechanism: THF-042 Inhibits the Kinase X Signaling Pathway.
Part 4: Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols are mandatory.
Protocol: MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: e.g., 10% SDS in 0.01 M HCl.[26]
-
96-well flat-bottom tissue culture plates
-
Test compounds (dissolved in DMSO) and control compounds
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[26]
-
Compound Addition: Prepare serial dilutions of the test compounds. Add 1 µL of the compound dilutions to the respective wells. For negative controls, add 1 µL of DMSO. For positive controls, add a known cytotoxic agent.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[26]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.[26] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage of the negative control (DMSO-treated cells) after subtracting the background absorbance. Plot the percentage viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
This guide outlines a robust, logical, and scientifically rigorous workflow for the bioactivity screening of a novel this compound derivative library. By employing a tiered screening cascade, implementing stringent quality controls like the Z'-factor, and using comparative data analysis, researchers can efficiently identify and prioritize promising hit compounds. The hypothetical case study demonstrates how a lead compound, THF-042 , was identified through its potent on-target activity and favorable therapeutic index. Future work would involve further structure-activity relationship (SAR) studies to optimize the potency and selectivity of this lead, as well as in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess its drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Design and Application of Target-Focused Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 10. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 15. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Z-factor - Wikipedia [en.wikipedia.org]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 23. superchemistryclasses.com [superchemistryclasses.com]
- 24. blog.biobide.com [blog.biobide.com]
- 25. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the In Vitro and In Vivo Evaluation of Compounds Synthesized from (R)-Tetrahydrofuran-3-carboxylic Acid
Introduction: The Strategic Importance of the Tetrahydrofuran Scaffold
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior therapeutic profiles is paramount. Small molecule drugs, which constitute over 90% of the marketed pharmaceuticals, are at the forefront of this endeavor.[1] A key element in their design is the selection of appropriate molecular scaffolds that provide a three-dimensional framework for orienting functional groups to interact with biological targets.[2] Among these, heterocyclic compounds are particularly prominent, with over 85% of bioactive compounds containing at least one nitrogen atom within their structure.[2]
The tetrahydrofuran (THF) ring, a saturated five-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[3] Its non-planar, flexible conformation allows for precise spatial arrangement of substituents, enhancing target binding and specificity.[2] Furthermore, the incorporation of the THF moiety can favorably modulate physicochemical properties such as solubility and metabolic stability, which are critical for optimizing a drug candidate's pharmacokinetic profile.[3][4] Specifically, (R)-Tetrahydrofuran-3-carboxylic acid stands out as a valuable chiral building block, enabling the synthesis of enantiomerically pure compounds, a crucial factor for improving potency and reducing off-target effects.[5]
This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of a series of hypothetical compounds synthesized from this compound. We will delve into the rationale behind the synthetic strategies, the nuances of the experimental designs, and the interpretation of the resulting data. The objective is to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complex process of advancing a compound from a laboratory curiosity to a potential therapeutic agent.
Synthetic Strategy: Leveraging Bioisosterism for Lead Optimization
The journey from a hit compound to a clinical candidate is an iterative process of optimization.[1][2] A powerful strategy in this process is bioisosterism, which involves the replacement of a functional group with another that possesses similar physicochemical and biological properties.[6][7][8][9][10] This approach can be used to enhance potency, improve metabolic stability, and secure novel intellectual property.[10]
Our synthetic approach begins with this compound as the starting material. Through a series of well-established organic reactions, we can generate a library of derivatives. A key diversification step involves the amidation of the carboxylic acid with a variety of primary and secondary amines. This allows for the introduction of diverse chemical functionalities, effectively exploring the chemical space around the core scaffold.
For the purpose of this guide, let us consider a lead compound, Lead-THF , and two of its bioisosteric analogs, Analog-A and Analog-B , where a metabolically labile ester group in Lead-THF has been replaced with more stable amide and sulfonamide functionalities, respectively. The rationale behind these modifications is to block potential sites of metabolism and improve the pharmacokinetic profile.[4]
In Vitro Evaluation: Establishing Biological Activity and Mechanism of Action
In vitro assays are the cornerstone of early-stage drug discovery, providing critical information on a compound's biological activity, potency, and mechanism of action before advancing to more complex and resource-intensive in vivo studies.[11][12][13] These experiments, conducted outside of a living organism, allow for the rapid screening of numerous compounds and conditions.[12]
Comparative Biological Activity Profile
A primary goal of in vitro testing is to quantify the biological activity of the synthesized compounds. This is often expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which represent the concentration of a compound required to inhibit or activate a biological process by 50%, respectively.
The antiproliferative activity of our hypothetical compounds was assessed across a panel of human cancer cell lines using a standard MTT assay.[13] The results are summarized in the table below.
| Compound | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) | Cell Line C (IC50, µM) |
| Lead-THF | 1.5 | 2.8 | 5.2 |
| Analog-A | 0.8 | 1.2 | 2.1 |
| Analog-B | 1.2 | 2.1 | 4.5 |
Data represents the mean of three independent experiments.
The data clearly indicates that Analog-A exhibits the most potent antiproliferative activity across all tested cell lines, suggesting that the amide bioisostere is a favorable modification for enhancing potency.
To elucidate the mechanism of action, the inhibitory activity of the compounds was evaluated against a panel of purified kinases, as many anticancer agents target these enzymes.
| Compound | Kinase X (IC50, nM) | Kinase Y (IC50, nM) | Kinase Z (IC50, nM) |
| Lead-THF | 25 | >1000 | 150 |
| Analog-A | 5 | >1000 | 50 |
| Analog-B | 15 | >1000 | 95 |
Data represents the mean of three independent experiments.
These results suggest that the compounds likely exert their antiproliferative effects through the inhibition of Kinase X and, to a lesser extent, Kinase Z. Again, Analog-A demonstrates the highest potency against the primary target, Kinase X.
Experimental Protocol: MTT Antiproliferative Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compounds (typically ranging from 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The media is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[13]
References
- 1. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 2. Frontiers | Editorial: Emerging heterocycles as bioactive compounds [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound [myskinrecipes.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ctppc.org [ctppc.org]
- 9. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 10. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. The Importance of In Vitro Assays [visikol.com]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benchmarking Catalysts for Asymmetric Tetrahydrofuran Synthesis
The tetrahydrofuran (THF) motif is a cornerstone of numerous biologically active molecules, from the polyether ionophores to the annonaceous acetogenins, which exhibit a wide range of potent activities including antitumor and antimicrobial properties.[1][2] The precise stereochemical control during the synthesis of these substituted THF rings is paramount, as the configuration of each stereocenter dictates biological function. Consequently, the development of efficient catalytic asymmetric methods for constructing these vital heterocyclic cores remains a significant focus in modern organic synthesis.
This guide provides an in-depth comparison of leading catalytic systems for the asymmetric synthesis of tetrahydrofurans. Moving beyond a simple catalog of reactions, we will dissect the mechanistic underpinnings of these catalysts, present objective performance data, and offer detailed experimental protocols. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to select and optimize the ideal catalytic system for their specific synthetic challenges.
The Logic of Catalyst Selection: An Overview
The choice of a catalyst is a multi-faceted decision guided by the desired substitution pattern, required stereoisomer, substrate scope, and practical considerations like operational simplicity and catalyst cost. This guide is structured to compare the primary classes of catalysts, providing a framework for this decision-making process.
Caption: A typical workflow for selecting and optimizing a catalytic system.
Organocatalysis: Metal-Free Precision
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, offering mild reaction conditions and avoiding contamination by heavy metals. These catalysts often operate through distinct activation modes, such as iminium/enamine or Brønsted acid catalysis.
Chiral Brønsted Acid Catalysis
Confined chiral Brønsted acids, particularly imidodiphosphoric acids (IDPs), have proven highly effective in catalyzing reactions like the vinylogous Prins cyclization to form 2,3-disubstituted THFs.[3]
Causality of Experimental Choice: The "confined" nature of these catalysts creates a well-defined chiral pocket. This pocket simultaneously activates the aldehyde component via hydrogen bonding and orients the dienyl alcohol for a highly organized, intramolecular attack. The use of molecular sieves as a dehydrant is critical; it drives the equilibrium towards the cyclized product by removing the water byproduct, preventing side reactions and catalyst deactivation.
Performance Benchmark: Imidodiphosphoric Acid (IDP) in Vinylogous Prins Cyclization [3]
| Catalyst | Aldehyde Substrate | Dienyl Alcohol Substrate | Yield (%) | d.r. | ee (%) |
| (S,S)-4b | Benzaldehyde | (3E,5E)-hexa-3,5-dien-1-ol | 80 | >20:1 | 88 |
| (S,S)-4b | 4-Nitrobenzaldehyde | (3E,5E)-hexa-3,5-dien-1-ol | 92 | >20:1 | 98 |
| (S,S)-4b | 2-Naphthaldehyde | (3E,5E)-hexa-3,5-dien-1-ol | 90 | >20:1 | 94 |
| (S,S)-5a | 4-Chlorobenzaldehyde | (3E,5E)-5-phenylpenta-3,5-dien-1-ol | 91 | >20:1 | 98 |
Trustworthiness through Self-Validation: Protocol for Asymmetric Vinylogous Prins Cyclization [3]
-
To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the dienyl alcohol (0.2 mmol, 1.0 equiv), the chiral IDP catalyst (S,S)-4b (0.02 mmol, 10 mol%), and activated 5 Å molecular sieves (100 mg).
-
Add anhydrous cyclohexane (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the aldehyde (0.24 mmol, 1.2 equiv) to the suspension.
-
Stir the reaction vigorously at room temperature, monitoring by TLC until the starting material is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (2 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2,3-trans THF product.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.
Bifunctional and Amine Catalysis
Other organocatalytic strategies include the use of bifunctional catalysts like Cinchona-alkaloid-thioureas, which enable cycloetherification of ε-hydroxy-α,β-unsaturated ketones with excellent enantioselectivities.[4] Tandem iminium-enamine catalysis, employing diarylprolinol silyl ether catalysts, facilitates a double Michael addition between γ-hydroxy-α,β-unsaturated carbonyls and enals to yield highly substituted THFs.[2] This latter approach is particularly powerful for creating multiple stereocenters in a single operation.
Transition Metal Catalysis: Versatility and Reactivity
Transition metals offer a vast array of catalytic transformations for THF synthesis, leveraging unique mechanistic pathways like allylic alkylation, cycloisomerization, and reactions involving metal carbenoids.[1]
Palladium (Pd) Catalysis
Palladium catalysis is a cornerstone of modern organic synthesis and features prominently in the construction of THF rings. Key strategies include intramolecular allylic alkylation and [3+2] cycloadditions.
Causality of Experimental Choice: In the Pd-catalyzed asymmetric allylic alkylation (AAA), a chiral ligand (e.g., Trost ligand) bound to the palladium center controls the facial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate.[1] The choice of ligand is therefore the most critical parameter for inducing asymmetry. The reaction proceeds with an overall retention of stereochemistry, as both the oxidative addition and the nucleophilic attack typically occur with inversion of configuration.[1]
Caption: Key steps in the Pd-catalyzed asymmetric allylic alkylation for THF synthesis.
Performance Benchmark: Palladium-Catalyzed Asymmetric Allylic Cycloaddition [5]
| Catalyst Precursor | Ligand | Vinyl Epoxide Substrate | β-Keto Enol Ether Substrate | Yield (%) | d.r. | ee (%) |
| Pd₂(dba)₃ | (R,R)-ANDEN-Phos | 2-vinyl-2-phenyloxirane | Methyl 2-acetyl-3-methoxyacrylate | 91 | >20:1 | 96 |
| Pd₂(dba)₃ | (R,R)-ANDEN-Phos | 2-vinyl-2-(4-ClPh)oxirane | Methyl 2-acetyl-3-methoxyacrylate | 93 | >20:1 | 97 |
| Pd₂(dba)₃ | (R,R)-ANDEN-Phos | 2-vinyl-2-methyloxirane | Methyl 2-acetyl-3-methoxyacrylate | 85 | >20:1 | 94 |
Rhodium (Rh) and Ruthenium (Ru) Catalysis
Rhodium catalysts are particularly effective in transformations involving diazo compounds.[1] For instance, Rh₂(OAc)₄ can catalyze the formation of carbonyl ylides from α-diazo ketones, which then undergo [3+2] cycloadditions to form THFs. Chiral rhodium complexes can render this process asymmetric.[1]
More advanced strategies employ a relay system, combining an achiral rhodium catalyst with a chiral ruthenium catalyst. In one such system, Rh₂(OAc)₄ first reacts with a diazo ester, which then couples with a cinnamyl chloride to generate a silyl enol ether in situ. This intermediate is then used in a chiral Cp*Ru-catalyzed asymmetric allylic alkylation to furnish the THF product with good enantioselectivity.[6][7] This approach highlights how two distinct catalytic cycles can be orchestrated in one pot to build molecular complexity.
Copper (Cu) Catalysis
Copper catalysts, often paired with chiral ligands, are versatile for THF synthesis. They can mediate ring expansion of oxetanes with diazoesters to afford THFs with high diastereo- and enantioselectivity.[1] Another effective strategy is the sequential one-pot Cu-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols, which provides access to 2,5-polysubstituted THFs with excellent enantioselectivities (up to 97% ee).[8]
Lewis Acid Catalysis
Lewis acids activate substrates by coordinating to lone pairs, typically on oxygen atoms. This strategy is widely used in cyclization reactions to form THF rings.
Lanthanide Catalysis
Lanthanide triflates are efficient catalysts for intramolecular hydroalkoxylation/cyclization of hydroxyalkenes.[4] A key advantage of lanthanide catalysts is the ability to fine-tune reactivity and selectivity by simply changing the metal ion, as the ionic radius varies systematically across the series.[9] Multifunctional lanthanide-BINOL complexes can act as both a Lewis acid (the Ln³⁺ ion) and a Brønsted base (the alkoxide), promoting synergistic activation of both the electrophile and the nucleophile in reactions like nitroaldol additions.[9]
Other Lewis Acids
Simpler Lewis acids like MgI₂, BF₃·OEt₂, and Sn(OTf)₂ are also effective, though often in diastereoselective rather than enantioselective transformations.[1] For example, MgI₂ can mediate the conversion of an epoxide to a halohydrin, which then undergoes cycloetherification.[1] Tin(IV) and Hafnium(IV) triflates have been shown to catalyze the (3+2)-annulation of specific cyclopropanes and aldehydes to give pentasubstituted THFs with very high diastereomeric ratios.[4]
Conclusion
The asymmetric synthesis of tetrahydrofurans is a mature yet continually evolving field. The choice of catalyst dictates the entire synthetic strategy.
-
Organocatalysts offer a superb choice for metal-sensitive applications and often provide exceptionally high enantioselectivities under mild conditions for specific reaction classes like the Prins cyclization or Michael additions.
-
Transition Metals , particularly palladium, provide unmatched versatility, enabling a wide range of cyclization strategies from allylic alkylations to cycloadditions with a broad substrate scope. Advanced relay catalysis systems showcase the potential for building significant complexity in a single step.
-
Lewis Acids , especially tunable lanthanide complexes, offer a distinct approach through substrate activation, excelling in hydroalkoxylation and related cyclizations.
The optimal catalyst is not a universal constant but is determined by the specific target molecule. The data and protocols presented in this guide serve as a foundation for this critical decision-making process, empowering researchers to build these vital molecular architectures with precision and efficiency.
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrahydrofuran synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-Tetrahydrofuran-3-carboxylic Acid
This document provides essential safety and logistical information for the proper disposal of (R)-Tetrahydrofuran-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the chemical principles and regulatory frameworks that underpin these critical procedures. Adherence to this protocol is vital for ensuring laboratory safety, protecting the environment, and maintaining full regulatory compliance.
Section 1: Core Hazard Profile and Risk Assessment
Understanding the intrinsic chemical hazards of this compound is the foundation of its safe management. The molecule's structure, featuring a carboxylic acid group on a tetrahydrofuran (THF) ring, presents a dual-hazard profile that must be respected.
-
Corrosivity : The carboxylic acid moiety makes this compound corrosive. A Safety Data Sheet (SDS) for a similar compound, (R)-(+)-Tetrahydrofuran-2-carboxylic Acid, explicitly states that it "Causes severe skin burns and eye damage" (H314). This dictates the necessity for stringent personal protective equipment to prevent chemical burns upon contact.
-
Combustibility : While the carboxylic acid group reduces volatility compared to pure THF, the compound is still considered combustible. It may present a fire hazard when exposed to heat or flame, and heating can lead to the rupture of containers[1].
-
Potential for Peroxide Formation : The tetrahydrofuran ring is a cyclic ether, a class of compounds known for forming explosive peroxides upon exposure to air and light over time[2][3]. While the presence of the carboxylic acid may influence the rate of formation, it is a critical, often overlooked risk. Stored containers, especially those that have been opened, must be managed as potentially explosive.
Hazard Summary Table
| Hazard Classification | GHS Pictogram | Description & Causality |
| Skin Corrosion/Irritation | Corrosive | The carboxylic acid functional group is acidic and can cause severe chemical burns to skin and other tissues upon direct contact. |
| Serious Eye Damage | Corrosive | Direct contact with the eyes can cause irreversible damage due to the compound's corrosive nature. |
| Potential Peroxide Former | Exploding Bomb | The tetrahydrofuran ether linkage can react with atmospheric oxygen to form unstable and potentially explosive peroxide crystals[4]. |
| Combustible Liquid | Flame | The organic nature of the compound makes it susceptible to ignition when exposed to sufficient heat or an ignition source[1]. |
Section 2: Essential Safety and Handling Protocols
Before waste is even generated, safety protocols during handling are paramount. These measures are the first line of defense in minimizing exposure and preventing incidents.
Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the hazard assessment.
-
Eye Protection : Wear chemical safety goggles or a full-face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166[5]. This is non-negotiable due to the risk of severe, irreversible eye damage.
-
Hand Protection : Use chemically impermeable gloves (e.g., butyl rubber or laminate film). Standard nitrile gloves may offer limited splash protection but are not suitable for prolonged contact. Always check the manufacturer's glove compatibility data.
-
Body Protection : A flame-retardant lab coat must be worn to protect against skin contact and in case of fire. Ensure clothing is buttoned and sleeves are down.
-
Respiratory Protection : All handling of this compound should occur within a certified chemical fume hood to prevent the inhalation of vapors[6]. If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator with an organic vapor cartridge is required[5].
Engineering Controls and Safe Handling
-
Ventilation : Always work in a well-ventilated area, with a chemical fume hood being the primary engineering control[6].
-
Emergency Equipment : Ensure that a safety shower and eyewash station are unobstructed and readily accessible within the immediate work area[7].
-
Ignition Sources : Prohibit smoking, open flames, and spark-producing equipment in any area where the chemical is handled or stored[4][8].
-
Peroxide Check : For older containers of this compound, it is prudent to test for the presence of peroxides using potassium iodide (KI) starch paper before handling[2]. If peroxides are detected, do not move the container and contact your institution's Environmental Health & Safety (EHS) office immediately.
Section 3: Step-by-Step Waste Disposal Protocol
The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[9][10]. This chemical must be treated as hazardous waste.
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6][11]
Step 1: Waste Segregation and Characterization
The principle of waste segregation is to prevent dangerous chemical reactions within a waste container.
-
Designate as Hazardous Waste : All waste containing this compound, including contaminated labware (pipette tips, wipes), must be classified as hazardous waste.
-
Segregate at the Source : Collect this waste in a dedicated container separate from other waste streams.
-
Avoid Incompatibles : Do not mix this waste with bases, strong oxidizing agents, or other reactive chemicals[8][12]. Mixing an acid with a base can cause a violent exothermic reaction.
Step 2: Proper Containerization
The container is the primary barrier protecting you and the environment from the waste.
-
Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap[6][11]. The container must be in good condition, free of cracks or deterioration. Do not use metal containers, as the acid can corrode them[10].
-
Label the Container Clearly : Before adding any waste, label the container with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: This compound
-
The associated hazards (e.g., "Corrosive," "Combustible")[6]
-
-
Manage Filling Level : Do not fill the container beyond 90% capacity to allow for vapor expansion[10][12]. Keep the container closed at all times except when adding waste[11].
Step 3: On-Site Storage and Accumulation
Labs that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA) for temporary storage.[11][13]
-
Location : The SAA must be at or near the point of generation and under the control of laboratory personnel[10][13].
-
Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Time and Volume Limits : Under RCRA, you can accumulate up to 55 gallons of hazardous waste in an SAA. Once the container is full, it must be moved to a central storage area within three days. Partially filled containers may remain in the SAA for up to one year[11][13].
Step 4: Final Disposal
-
Contact EHS : Arrange for pickup of the full waste container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Professional Disposal : The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and appropriate disposal method for this type of organic waste is high-temperature incineration[14].
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the safe disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Section 4: Spill and Emergency Procedures
Immediate and correct response to a spill is critical to mitigating harm.
-
Small Spills (<100 mL) in a Fume Hood :
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an acid-neutralizing absorbent material (such as sodium bicarbonate or a commercial spill kit).
-
Carefully scoop the absorbed material into your designated hazardous waste container.
-
Wipe the area clean with a damp cloth, and place the cloth in the waste container.
-
-
Large Spills (>100 mL) or Spills Outside a Fume Hood :
-
Evacuate the laboratory immediately. Alert others to leave the area.
-
If safe to do so, close the laboratory doors to contain the vapors.
-
Notify your institution's EHS and emergency services from a safe location.
-
Do not attempt to clean up a large spill yourself[2].
-
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. chemos.de [chemos.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. epa.gov [epa.gov]
- 14. m.youtube.com [m.youtube.com]
Navigating the Handling of (R)-Tetrahydrofuran-3-carboxylic acid: A Guide to Personal Protective Equipment and Safe Operations
In the landscape of pharmaceutical research and drug development, the precise and safe handling of novel chemical entities is paramount. (R)-Tetrahydrofuran-3-carboxylic acid, a chiral building block, presents a unique combination of chemical properties derived from its carboxylic acid functionality and its tetrahydrofuran (THF) core. This guide provides an in-depth, experience-driven framework for its safe handling, focusing on the critical selection of Personal Protective Equipment (PPE) and the implementation of robust operational and disposal protocols. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.
Understanding the Hazard Profile: A Dual-Nature Molecule
A thorough risk assessment begins with understanding the inherent hazards of the substance. This compound is not a simple aliphatic acid; its properties are a composite of its functional groups.
-
Corrosivity and Irritation : The carboxylic acid group imparts acidic, and therefore potentially corrosive, properties. Safety data for the closely related (R)-(+)-Tetrahydrofuran-2-carboxylic acid indicates it causes severe skin burns and serious eye damage.[1][2] Aggregated GHS data for the title compound specifically warns that it causes serious eye irritation.[3]
-
Peroxide Formation : The tetrahydrofuran ring is an ether, notorious for its potential to form explosive peroxides when exposed to air and light over time.[4][5][6] This risk necessitates careful storage and periodic evaluation of older containers.
-
Combustibility : While it may not be highly flammable at room temperature, the compound is combustible and can emit toxic fumes, including carbon oxides, upon heating or combustion.[7][8]
This dual-hazard profile—corrosivity from the acid and peroxide/combustibility risk from the ether—dictates a multi-faceted approach to PPE selection.
Core Personal Protective Equipment (PPE) Strategy
The selection of PPE is not a one-size-fits-all checklist but a dynamic response to the specific experimental context. The following table outlines the recommended PPE based on the scale and nature of the handling procedure.
| Operation / Scale | Eye & Face Protection | Hand Protection | Body & Respiratory Protection |
| Low-Volume (<10 mL) Solution Handling | Chemical Splash Goggles (ANSI Z87.1 approved) | Double Gloving: Inner: standard nitrile. Outer: Thicker Nitrile (>8 mil) or Neoprene. Change immediately upon splash. | Chemical-resistant Lab Coat, fully buttoned. Work within a certified Chemical Fume Hood. |
| Solid Weighing & Transfer | Chemical Splash Goggles & Full-Face Shield | Thicker Nitrile (>8 mil) or Butyl rubber gloves. Inspect gloves prior to use. | Chemical-resistant Lab Coat. Work within a Chemical Fume Hood or ventilated enclosure to prevent dust inhalation. |
| Large-Scale (>100 mL) Reactions & Transfers | Chemical Splash Goggles & Full-Face Shield | Butyl rubber gloves are strongly recommended for extended protection. | Flame-retardant, chemical-resistant Lab Coat. Work within a certified Chemical Fume Hood. Ensure fire extinguisher is accessible. |
The Critical Choice of Hand Protection
The dual chemical nature of this compound makes glove selection particularly nuanced. Standard thin-mil nitrile gloves, while offering protection against many acids for incidental contact, provide very poor resistance to tetrahydrofuran, with potential breakthrough in under a minute.
Causality : The THF component can rapidly swell and permeate nitrile rubber. Therefore, for any task beyond immediate, controlled splashes, a more robust glove is required. Butyl rubber provides excellent resistance against corrosive acids, ketones, and esters and is a superior choice for handling this compound.[4] Always consult the specific glove manufacturer's chemical resistance chart for empirical data before proceeding.
Procedural Guidance: From Benchtop to Disposal
A self-validating safety protocol relies on consistent, logical steps. The following workflows provide a trusted framework for handling and disposal.
Experimental Workflow: Safe Handling Protocol
-
Preparation & Inspection :
-
Designate a specific work area within a certified chemical fume hood.
-
Before handling, inspect the container. Check for any white crystalline solids around the cap or in the container, which could indicate potentially explosive peroxide formation.[4] If peroxides are suspected, do not move the container and contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Ensure an appropriate fire extinguisher (e.g., CO2, dry chemical) and a spill kit are readily available.
-
-
Donning PPE :
-
Don PPE in the following order: lab coat, chemical splash goggles, face shield (if required), and finally, gloves. Ensure the lab coat is fully buttoned and sleeves are not rolled up.
-
-
Chemical Handling :
-
Perform all transfers and manipulations of the chemical within the fume hood to mitigate inhalation risk.
-
When transferring, avoid actions that could generate dust (if solid) or splashes (if liquid).
-
Keep containers tightly sealed when not in use and away from heat, sparks, or open flames.[5]
-
-
Post-Handling Decontamination :
-
Wipe down the work surface in the fume hood with an appropriate solvent, followed by soap and water.
-
Doff PPE carefully to avoid cross-contamination. Remove gloves first using a proper technique (without touching the outer surface), followed by the face shield, goggles, and lab coat.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.
-
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when planning to work with this compound.
Caption: Risk assessment workflow for selecting appropriate PPE.
Disposal Plan
Proper disposal is a critical and non-negotiable part of the chemical lifecycle.
-
Waste Segregation : All materials contaminated with this compound are to be considered hazardous waste. This includes gloves, weigh boats, pipette tips, and paper towels.
-
Waste Collection :
-
Solid Waste : Place all contaminated disposable solids into a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect excess or waste solutions of the compound in a sealable, compatible (e.g., glass or polyethylene) hazardous waste container. Do not mix with incompatible wastes.
-
-
Disposal Protocol :
-
DO NOT dispose of this chemical down the drain. Its organic nature and potential hazards make it unsuitable for aqueous disposal routes.
-
The compound may be dissolved in a combustible solvent and disposed of via chemical incineration through your institution's certified EHS program.
-
Ensure all waste containers are sealed, clearly labeled with the full chemical name, and stored in a designated satellite accumulation area until collection by EHS personnel.
-
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, advancing their scientific objectives while upholding the highest standards of laboratory safety.
References
- 1. unisafegloves.com [unisafegloves.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. usascientific.com [usascientific.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. ehs.sfsu.edu [ehs.sfsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
